Product packaging for N-Methylolmaleimide(Cat. No.:CAS No. 5063-96-7)

N-Methylolmaleimide

Cat. No.: B018391
CAS No.: 5063-96-7
M. Wt: 127.10 g/mol
InChI Key: BHPDNFUVYQFFNK-UHFFFAOYSA-N
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Description

N-Methylolmaleimide is a versatile chemical reagent designed for professional research applications. It serves as a key intermediate and functional monomer in various scientific investigations. In polymer science, researchers utilize this compound as a comonomer to enhance the thermal stability and introduce specific functional groups into polymer backbones. Its incorporation into copolymers with vinyl monomers like vinyl acetate can impart unique properties, such as responsivity to environmental stimuli, making it valuable in the development of advanced materials for security printing and smart coatings. Furthermore, as an electron-deficient olefin, this compound acts as an effective thiol-blocking reagent. This mechanism is central to its use in biochemical studies, where it is employed to probe enzyme activity that involves cysteine residues, potentially inhibiting catalytic function. Its reactivity makes it a valuable tool for investigating critical biological pathways. Please Note: This product is labeled "For Research Use Only" (RUO). It is strictly intended for use in controlled laboratory research and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO3 B018391 N-Methylolmaleimide CAS No. 5063-96-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(hydroxymethyl)pyrrole-2,5-dione
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InChI

InChI=1S/C5H5NO3/c7-3-6-4(8)1-2-5(6)9/h1-2,7H,3H2
Source PubChem
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InChI Key

BHPDNFUVYQFFNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=O)N(C1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H5NO3
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DSSTOX Substance ID

DTXSID80280989
Record name N-Methylolmaleimide
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Molecular Weight

127.10 g/mol
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CAS No.

5063-96-7
Record name N-Maleimidemethanol
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Foundational & Exploratory

N-Methylolmaleimide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for N-Methylolmaleimide is scarce in publicly available scientific literature. The following information is substantially based on the known chemistry of maleimides, the analogous compound N-(hydroxymethyl)phthalimide, and general synthetic methodologies for N-substituted imides. Researchers should validate this information through experimental work.

Introduction

This compound is an organic compound featuring a maleimide ring functionalized with a hydroxymethyl group on the nitrogen atom. This structure combines the reactivity of the maleimide's carbon-carbon double bond with the chemical versatility of a primary alcohol. The maleimide moiety is well-known for its high reactivity towards thiols via a Michael addition reaction, a cornerstone of bioconjugation chemistry. The presence of the hydroxymethyl group introduces a site for further chemical modification, such as esterification or etherification, making this compound a potentially valuable bifunctional building block in the synthesis of polymers, crosslinking agents, and bioconjugates.

Chemical Structure and Properties

The chemical structure of this compound consists of a five-membered dicarboximide ring with a double bond and a hydroxymethyl group attached to the nitrogen atom.

Chemical Structure Diagram

N_Methylolmaleimide_Structure This compound N N C1 C N->C1 C5 CH2 N->C5 C2 C C1->C2 p1 C1->p1 C3 C C2->C3 C3->N p2 C3->p2 C4 C O1 O O2 O O3 OH C5->O3 p1->O1 p2->O2 p3 p4 p5 p6

Figure 1: Chemical structure of this compound.
Predicted Chemical and Physical Properties

PropertyPredicted ValueNotes
Molecular Formula C₅H₅NO₃
Molecular Weight 127.09 g/mol
Appearance Likely a white to off-white solidBased on similar small organic molecules.
Melting Point Expected to be a solid with a defined melting pointFor comparison, N-ethylmaleimide has a melting point of 45 °C. The hydroxyl group may increase this due to hydrogen bonding.
Solubility Soluble in water and polar organic solvents (e.g., ethanol, DMF, DMSO)The hydroxyl group is expected to confer aqueous solubility.
Reactivity The double bond is highly reactive towards thiols. The hydroxyl group can undergo typical alcohol reactions.The maleimide moiety is an excellent Michael acceptor.

Synthesis

A plausible synthetic route to this compound involves the reaction of maleimide with formaldehyde. This is a common method for the N-hydroxymethylation of imides.

Proposed Synthesis Pathway

N_Methylolmaleimide_Synthesis Proposed Synthesis of this compound maleimide Maleimide n_methylolmaleimide This compound maleimide->n_methylolmaleimide Base catalyst (e.g., K2CO3) Room Temperature formaldehyde Formaldehyde (aq)

Figure 2: Proposed synthesis of this compound from maleimide and formaldehyde.
Experimental Protocol: General Procedure for N-Hydroxymethylation of Imides

This protocol is a general method and would require optimization for the specific synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve maleimide in a suitable solvent such as water or a mixture of water and a polar organic solvent.

  • Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde (e.g., 37% in water), typically in a slight molar excess.

  • Catalysis: Add a catalytic amount of a weak base, such as potassium carbonate or triethylamine, to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Purification: Once the reaction is complete, the product can be isolated by extraction with an organic solvent. The organic layers are then combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Reactivity and Applications

The reactivity of this compound is dominated by two key functional groups: the maleimide double bond and the hydroxymethyl group.

Reactions of the Maleimide Group

The electron-deficient double bond of the maleimide ring is a highly reactive Michael acceptor, particularly with soft nucleophiles like thiols. This reaction is rapid and highly selective under physiological conditions (pH 6.5-7.5), forming a stable thioether bond. This specific reactivity is the basis for the widespread use of maleimides in bioconjugation for labeling proteins and other biomolecules at cysteine residues.

Reactions of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group can undergo a variety of common organic transformations, including:

  • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

  • Etherification: Reaction with alkyl halides or under Williamson ether synthesis conditions to form ethers.

  • Oxidation: Oxidation to an aldehyde or carboxylic acid.

This dual reactivity makes this compound a candidate for the synthesis of heterobifunctional crosslinkers, where the maleimide can be used to attach to a protein, and the hydroxyl group can be used to link to another molecule or a solid support.

Potential Signaling Pathways and Experimental Workflows

Given its reactivity towards thiols, this compound could be used as a probe to study signaling pathways involving cysteine-containing proteins. For example, it could be used to selectively block or label cysteine residues in enzymes or receptors to investigate their function.

Experimental_Workflow Experimental Workflow for Protein Labeling protein Protein with Cysteine Residue conjugation Conjugation Reaction (pH 6.5-7.5) protein->conjugation nmm This compound nmm->conjugation labeled_protein NMM-Labeled Protein conjugation->labeled_protein purification Purification (e.g., Size Exclusion Chromatography) labeled_protein->purification final_product Purified Labeled Protein purification->final_product analysis Analysis (e.g., Mass Spectrometry, SDS-PAGE) final_product->analysis

Figure 3: A generalized experimental workflow for the use of this compound in protein labeling.

Spectroscopic Characterization (Predicted)

Specific spectroscopic data for this compound is not available. The following are predictions based on its structure.

SpectroscopyPredicted Key Signals
¹H NMR - A singlet for the two equivalent olefinic protons of the maleimide ring (δ ~6.7-7.0 ppm).- A singlet or a triplet (if coupled to the hydroxyl proton) for the methylene protons of the hydroxymethyl group (δ ~4.5-5.5 ppm).- A broad singlet for the hydroxyl proton (variable chemical shift).
¹³C NMR - A signal for the carbonyl carbons (δ ~170 ppm).- A signal for the olefinic carbons (δ ~134 ppm).- A signal for the methylene carbon of the hydroxymethyl group (δ ~60-70 ppm).
Infrared (IR) - A broad absorption band for the O-H stretch of the alcohol (~3200-3600 cm⁻¹).- A strong absorption for the C=O stretch of the imide (~1700-1780 cm⁻¹).- An absorption for the C=C stretch of the alkene (~1600-1680 cm⁻¹).

Conclusion

This compound is a potentially valuable bifunctional molecule that combines the thiol-reactive properties of the maleimide group with the versatility of a hydroxymethyl group. While direct experimental data is limited, its synthesis and reactivity can be reasonably predicted based on the well-established chemistry of related compounds. Its ability to participate in bioconjugation reactions and serve as a platform for further chemical modification suggests its utility in the development of novel materials, probes, and therapeutic agents. Further research is warranted to fully characterize this compound and explore its applications.

An In-depth Technical Guide to the Synthesis and Purification of N-Methylolmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for N-Methylolmaleimide, a key reagent in bioconjugation and polymer chemistry. This document details the prevalent synthesis pathway, purification protocols, and relevant characterization data to assist researchers in obtaining high-purity this compound for their applications.

Introduction

This compound (also known as N-hydroxymethylmaleimide) is a bifunctional molecule featuring a reactive maleimide group and a hydroxyl group. The maleimide moiety readily participates in Michael addition reactions, particularly with thiol groups found in proteins and peptides, forming stable thioether bonds. The hydroxyl group offers a handle for further chemical modification, making this compound a valuable crosslinking agent and building block in the synthesis of functional polymers and bioconjugates. Accurate and reproducible synthesis and purification of this compound are critical for ensuring the reliability and efficacy of downstream applications in drug development and materials science.

Synthesis of this compound

The primary and most direct method for the synthesis of this compound involves the reaction of maleimide with formaldehyde. This reaction is typically carried out in an aqueous basic solution.

Reaction Pathway

The synthesis proceeds via the nucleophilic addition of the deprotonated maleimide nitrogen to the electrophilic carbonyl carbon of formaldehyde.

Synthesis_Pathway Maleimide Maleimide Intermediate Maleimide Anion Maleimide->Intermediate + OH- Formaldehyde Formaldehyde N_Methylolmaleimide This compound Formaldehyde->N_Methylolmaleimide Base Base (e.g., NaOH) Intermediate->N_Methylolmaleimide + HCHO, + H2O Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in Minimum Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional, removes insoluble impurities) Dissolution->Hot_Filtration Crystallization Slow Cooling to Induce Crystallization Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration to Collect Crystals Crystallization->Vacuum_Filtration Washing Wash Crystals with Cold Solvent Vacuum_Filtration->Washing Drying Dry Crystals (e.g., under vacuum) Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

An In-depth Technical Guide on the N-Methylolmaleimide Mechanism of Action in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylolmaleimide is a thiol-reactive crosslinking agent employed in bioconjugation to covalently link molecules to proteins, peptides, and other biomolecules containing free sulfhydryl groups, most notably cysteine residues. Its utility in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and various other functionalized biomolecules is well-established. The reaction of this compound with a thiol group proceeds via a Michael addition, a highly efficient and selective reaction under mild, physiological conditions, leading to the formation of a stable covalent thioether bond. This reliability and specificity have led to its classification within the realm of "click chemistry".

This technical guide provides a comprehensive overview of the mechanism of action of this compound in bioconjugation, including detailed experimental protocols, quantitative data on reaction kinetics and stability, and a discussion of factors influencing the conjugation process.

Core Mechanism: The Thiol-Maleimide Michael Addition

The fundamental reaction between this compound and a thiol-containing molecule is a Michael addition. In this reaction, the nucleophilic thiol group, specifically the thiolate anion (R-S⁻), attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring. This process is highly efficient in polar solvents such as water, DMSO, or DMF, which facilitate the formation of the reactive thiolate. The result is the formation of a stable thiosuccinimide linkage.

dot```dot graph Michael_Addition { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4", penwidth=2];

reagents [label="Protein-SH + this compound", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; transition_state [label="Thiolate Attack", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Thiosuccinimide Adduct\n(Stable Thioether Bond)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

reagents -> transition_state [label="pH 6.5-7.5", fontcolor="#5F6368", fontsize=10]; transition_state -> product; }

Caption: Potential side reactions of thiosuccinimide adducts.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol outlines the general steps for conjugating a maleimide-functionalized molecule to a protein containing accessible cysteine residues.

Materials:

  • Protein of interest with at least one free cysteine residue

  • This compound or a derivative

  • Reaction Buffer: Degassed, amine-free buffer, pH 7.0-7.5 (e.g., Phosphate Buffered Saline (PBS), HEPES)

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching Reagent (optional): Free cysteine or β-mercaptoethanol

  • Purification System: Desalting column (e.g., Sephadex G-25) or dialysis equipment

  • Anhydrous DMSO or DMF for dissolving the maleimide reagent

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide reagent, typically by a desalting column.

  • Maleimide Reagent Preparation: Immediately before use, dissolve the this compound reagent in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20 fold). Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing is recommended.

  • Quenching (Optional): To stop the reaction, a quenching reagent such as free cysteine or β-mercaptoethanol can be added in excess to react with any unreacted maleimide.

  • Purification: Remove excess, unreacted maleimide and other small molecules from the conjugated protein using a desalting column or dialysis against a suitable buffer.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the attached molecule (if it has a chromophore) or by mass spectrometry.

dot

Experimental_Workflow cluster_prep Protein Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis Protein_Sample Protein_Sample Buffer_Exchange Buffer_Exchange Protein_Sample->Buffer_Exchange Degassed Buffer pH 7.0-7.5 Reduction Reduction Buffer_Exchange->Reduction Add TCEP (optional) Reduced_Protein Reduced_Protein Reduction->Reduced_Protein Incubate 30-60 min Add_Maleimide Add_Maleimide Reduced_Protein->Add_Maleimide 10-20x molar excess Maleimide_Prep Prepare Maleimide in DMSO/DMF Maleimide_Prep->Add_Maleimide Incubation Incubation Add_Maleimide->Incubation 1-2h RT or O/N 4°C (Protect from light) Purification Purification Incubation->Purification Desalting/Dialysis Characterization Characterization Purification->Characterization DOL measurement Storage Storage Characterization->Storage

Caption: General experimental workflow for protein bioconjugation.

Protocol 2: Stability Assessment of this compound Conjugates by HPLC

This protocol provides a method to assess the stability of a maleimide-thiol conjugate in the presence of a competing thiol, mimicking in vivo conditions.

Materials:

  • Purified bioconjugate

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Competing Thiol: Glutathione (GSH)

  • Quenching Solution: 1% Trifluoroacetic acid (TFA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column and UV-Vis detector.

Procedure:

  • Sample Preparation: Prepare a solution of the bioconjugate in PBS at a known concentration. Prepare a stock solution of GSH in PBS.

  • Incubation: Add GSH to the bioconjugate solution to a final concentration that mimics physiological conditions (e.g., 1-5 mM). Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding the quenching solution.

  • HPLC Analysis: Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the intact conjugate peak and the appearance of any degradation or exchange product peaks over time.

  • Data Analysis: Calculate the percentage of intact conjugate remaining at each time point to determine the stability profile and half-life of the conjugate under these conditions.

Characterization by Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of bioconjugates. It provides precise molecular weight information, confirms successful conjugation, and allows for the determination of the drug-to-antibody ratio (DAR) in ADCs.

dot

MS_Workflow Conjugate Bioconjugate Sample Sample_Prep Sample Preparation (e.g., Desalting, Deglycosylation) Conjugate->Sample_Prep MS_Analysis Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) Sample_Prep->MS_Analysis Data_Analysis Data Analysis (Deconvolution, DAR Calculation) MS_Analysis->Data_Analysis

Caption: General workflow for mass spectrometry analysis.

Application in Probing Protein Structure and Function

This compound and other maleimide-based reagents are valuable tools for probing protein structure and function. By selectively labeling cysteine residues, researchers can:

  • Introduce fluorescent probes to study protein localization, conformation, and interactions using techniques like Fluorescence Resonance Energy Transfer (FRET).

  • Attach spin labels for analysis by Electron Paramagnetic Resonance (EPR) spectroscopy to gain insights into protein dynamics and structure.

  • Crosslink proteins to interacting partners to identify and characterize protein-protein interactions.

  • Map solvent accessibility of cysteine residues to understand protein folding and tertiary structure. [1]

Conclusion

This compound is a versatile and efficient reagent for the site-specific modification of biomolecules through cysteine-thiol chemistry. A thorough understanding of its mechanism of action, the factors influencing the reaction, and the stability of the resulting conjugate is paramount for its successful application in research and drug development. By carefully controlling reaction conditions and employing appropriate analytical techniques for characterization, researchers can leverage the power of this compound to create well-defined and stable bioconjugates for a wide range of applications. The choice between N-alkyl and N-aryl maleimides should be carefully considered based on the required stability of the final conjugate, with N-aryl derivatives offering superior stability for in vivo applications.

References

Navigating Thiol-Reactive Chemistry: A Technical Guide to N-Methylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Methylmaleimide, a pivotal reagent in biochemical research and drug development. We will delve into its chemical properties, applications, and detailed experimental protocols, with a particular focus on its role as a thiol-blocking agent in studying cellular pathways.

Note on Nomenclature: Initial searches for "N-Methylolmaleimide" yield limited specific results. However, the closely related compound, N-Methylmaleimide , is extensively documented and commercially available. PubChem lists "N-Methylomaleimide" as a synonym for N-Methylmaleimide, suggesting a likely misspelling in the original query. Furthermore, a compound named this compound is listed in PubChem with a distinct CAS number, though it is less commonly cited in the context of the applications discussed herein. For clarity, this guide will focus on the widely used N-Methylmaleimide and will also provide the distinct identifiers for this compound.

Core Compound Identification

For clarity and accurate record-keeping, the fundamental properties of both N-Methylmaleimide and this compound are presented below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
N-Methylmaleimide 930-88-1[1]C₅H₅NO₂111.10[1]
This compound 5063-96-7[2]C₅H₅NO₃127.09

Applications in Research and Drug Development

N-Methylmaleimide is an electron-deficient olefin that serves as a potent and specific thiol-blocking reagent[3]. This reactivity makes it an invaluable tool in various applications within life sciences and drug discovery:

  • Proteomics and Protein Chemistry: It is widely used to cap cysteine residues, preventing the formation of disulfide bonds and aiding in protein characterization and sequencing.

  • Enzyme Inhibition Studies: By modifying essential cysteine residues in the active sites of enzymes, N-Methylmaleimide can be used to probe enzyme mechanisms and identify critical catalytic residues.

  • Studying the Ubiquitin-Proteasome Pathway: N-Methylmaleimide and its analog, N-Ethylmaleimide (NEM), are crucial for studying protein ubiquitination. They inhibit deubiquitinating enzymes (DUBs), which are cysteine proteases, thereby preserving the ubiquitination status of proteins in cell lysates for analysis[4][5].

  • Chemical Synthesis: It serves as a versatile building block in organic synthesis, including its use as a dienophile in Diels-Alder reactions and in the synthesis of various heterocyclic compounds[6].

Experimental Protocol: Thiol Blocking in Protein Samples

This protocol provides a general procedure for the alkylation of cysteine residues in a protein sample using a maleimide-based reagent like N-Methylmaleimide. This procedure is fundamental for preparing samples for mass spectrometry, studying protein function, or inhibiting cysteine protease activity.

Materials:

  • N-Methylmaleimide (or N-Ethylmaleimide)

  • Protein sample in a suitable buffer (e.g., PBS, Tris, or HEPES, pH 6.5-7.5)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for stock solution preparation

  • Reducing agent (e.g., TCEP or DTT) - Optional, for reducing existing disulfide bonds

  • Degassing equipment (e.g., vacuum pump or inert gas cylinder)

  • Purification tools (e.g., dialysis cassettes, desalting columns)

Procedure:

  • Buffer Preparation: Prepare a suitable buffer at a pH between 6.5 and 7.5. It is crucial to degas the buffer to minimize oxidation of thiols. This can be achieved by applying a vacuum for several minutes or by bubbling an inert gas like nitrogen or argon through the solution.

  • (Optional) Reduction of Disulfide Bonds: If the goal is to alkylate all cysteine residues, including those involved in disulfide bonds, a reduction step is necessary. Add a 5- to 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution. Incubate for 20-30 minutes at room temperature. If using Dithiothreitol (DTT), it must be removed before adding the maleimide reagent, as it contains a free thiol.

  • Preparation of N-Methylmaleimide Stock Solution: Immediately before use, prepare a stock solution of N-Methylmaleimide (e.g., 100-200 mM) in anhydrous DMSO or DMF.

  • Alkylation Reaction: Add a 10-fold molar excess of the N-Methylmaleimide stock solution to the protein sample. The reaction is typically carried out for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time and concentration may need to be determined empirically. For specific applications like preserving ubiquitination, the reaction can be very rapid, often complete within minutes[7].

  • Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as DTT or 2-mercaptoethanol, to consume the excess N-Methylmaleimide.

  • Purification: Remove excess, unreacted N-Methylmaleimide and any quenching reagents by dialysis or using a desalting column.

Role in the Ubiquitin-Proteasome Signaling Pathway

The ubiquitin-proteasome system is a major pathway for controlled protein degradation in eukaryotic cells. Deubiquitinating enzymes (DUBs) are critical regulators of this pathway, as they can remove ubiquitin tags from proteins, rescuing them from degradation. N-Methylmaleimide, by inhibiting the cysteine protease activity of DUBs, allows researchers to study the dynamics of protein ubiquitination.

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Protein Ubiquitination cluster_degradation Proteasomal Degradation cluster_regulation Regulation E1 E1 (Ubiquitin-Activating Enzyme) E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 (Ubiquitin Ligase) E2->E3 Ub Transfer Protein Target Protein E3->Protein Substrate Recognition PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Polyubiquitination Ub Ubiquitin Ub->E1 ATP-dependent Activation PolyUb_Protein->Protein Deubiquitination (Recycling) Proteasome 26S Proteasome PolyUb_Protein->Proteasome Recognition & Degradation Peptides Peptides Proteasome->Peptides Release DUBs Deubiquitinating Enzymes (DUBs) NMM N-Methylmaleimide NMM->DUBs Inhibition

References

N-Methylolmaleimide Reactions: A Technical Guide for Drug Development and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical principles governing N-Methylolmaleimide (NMM) reactions. NMM and its derivatives are pivotal reagents in bioconjugation and polymer chemistry, primarily due to the maleimide group's selective reactivity towards thiols. This document details the synthesis, reaction mechanisms, kinetics, and applications of NMM, with a focus on providing actionable data and protocols for laboratory use.

Core Principles of this compound Chemistry

This compound is an organic compound featuring a maleimide ring functionalized with a hydroxymethyl group at the nitrogen atom. The reactivity of NMM is dominated by the electrophilic nature of the carbon-carbon double bond within the maleimide ring, making it highly susceptible to nucleophilic attack, particularly from thiol groups.

Synthesis of this compound

This compound is typically synthesized through the reaction of maleimide with formaldehyde in an aqueous solution. The reaction is generally carried out under mild basic conditions.

The Thiol-Maleimide "Click" Reaction: Michael Addition

The cornerstone of NMM chemistry in a biological context is its reaction with thiol-containing molecules, such as the amino acid cysteine. This reaction proceeds via a Michael addition, a type of conjugate addition, where the nucleophilic thiol attacks the β-carbon of the maleimide's α,β-unsaturated carbonyl system. This "click" reaction is highly efficient and selective for thiols under physiological conditions, forming a stable thioether bond.[1]

The reaction rate is significantly influenced by pH. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[2][3] Within this window, a sufficient concentration of the more nucleophilic thiolate anion (R-S⁻) is present to facilitate a rapid reaction.[1] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than the competing reaction with amines.[3]

Factors Influencing Reaction Kinetics

Several factors can be modulated to control the kinetics of the thiol-maleimide reaction:

  • pH: As mentioned, pH is a critical parameter. Lowering the pH below 6.5 decreases the concentration of the reactive thiolate anion, slowing the reaction.[2]

  • Solvent: Polar solvents like water, DMSO, and DMF facilitate the formation of the thiolate ion and thus promote the reaction.[3]

  • Initiators/Catalysts: While the reaction can proceed without a catalyst, bases can increase the rate by promoting the formation of the thiolate anion.

  • Thiol Structure: The pKa of the thiol-containing molecule influences its reactivity.

  • Temperature: Reactions are typically faster at room temperature (20-25°C) compared to 4°C.[2]

Stability of the Thioether Adduct

The thioether bond formed is generally stable. However, the succinimide ring of the adduct can undergo hydrolysis, especially at higher pH, which opens the ring to form a succinamic acid derivative. This ring-opening can be advantageous as it renders the thioether linkage more stable and less susceptible to a retro-Michael reaction.[1] The retro-Michael reaction, where the thioether bond breaks, can be a concern, particularly in the presence of other thiols like glutathione in a physiological environment.

Quantitative Data on this compound Reactions

The following tables summarize key quantitative data related to maleimide-thiol reactions, providing a basis for comparison and experimental design.

Table 1: pH Influence on Maleimide Reaction Selectivity and Side Reactions

pH RangeThiol ReactivityAmine ReactivityMaleimide HydrolysisKey Consideration
< 6.5Very LowNegligibleLowThe reaction is impractically slow.
6.5 - 7.5HighLowModerateThis is the optimal range for selective thiol conjugation.[3]
> 7.5HighIncreasingHighLoss of selectivity, with competing reactions from amines and increased hydrolysis.[3]

Table 2: General Reaction Conditions and Yields for Maleimide Reactions

Reaction TypeReactantsSolventTemperature (°C)TimeTypical Yield
NMM SynthesisMaleimide, FormaldehydeWater (pH ~5)Room Temperature2.5 h~30-40%
Thiol-Maleimide Conjugation (Protein)Maleimide-activated protein, Thiol-containing moleculePBS (pH 7.2-7.4)4 - 252 h - overnight>90%
Free Radical PolymerizationN-substituted maleimide, AIBN (initiator)THF6524 hVariable

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the method proposed by Tawney et al.

Materials:

  • Maleimide

  • 37% Formaldehyde solution

  • 5% Sodium hydroxide solution

  • Ethyl acetate

  • Deionized water

Procedure:

  • To a suspension of 2.910 g of maleimide in 5.559 g of 37% formaldehyde, add 90 mL of 5% sodium hydroxide solution at room temperature. The final pH should be approximately 5.

  • Stir the mixture. A mildly exothermic reaction will occur, and the maleimide should dissolve within 10 minutes.

  • Allow the solution to stand at room temperature for 2.5 hours.

  • Filter the solution to collect the product.

  • Recrystallize the product from ethyl acetate.

  • Dry the purified this compound under a vacuum. A yield of approximately 1.12 g can be expected.

Bioconjugation of a Thiol-Containing Protein with a Maleimide

This is a general protocol for labeling a protein with a maleimide-functionalized molecule.

Materials:

  • Protein with accessible thiol groups (e.g., containing cysteine residues)

  • Maleimide-functionalized molecule (e.g., a fluorescent dye or drug)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the protein in PBS at a concentration of 1-10 mg/mL. If necessary, reduce any disulfide bonds to free up thiol groups using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Maleimide Reagent Preparation: Prepare a 10 mM stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the maleimide reagent to the protein solution.[2] The reaction can be incubated for 2 hours at room temperature or overnight at 4°C.

  • Purification: Remove the excess, unreacted maleimide reagent using a desalting column or through dialysis against PBS.

  • Characterization: Characterize the conjugate using appropriate techniques such as UV-Vis spectroscopy to determine the degree of labeling, and SDS-PAGE to confirm conjugation.

Free Radical Polymerization of an N-Substituted Maleimide

This protocol describes a general procedure for the free-radical polymerization of an N-substituted maleimide, which can be adapted for this compound.

Materials:

  • N-substituted maleimide monomer (e.g., N-phenylmaleimide)

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Tetrahydrofuran (THF) as the solvent

  • Methanol

Procedure:

  • Dissolve the N-substituted maleimide monomer and AIBN in THF in a reaction flask equipped with a reflux condenser and a magnetic stirrer.[1]

  • Deoxygenate the solution by bubbling nitrogen gas through it for at least 30 minutes.

  • Heat the reaction mixture to reflux (approximately 65°C for THF) and maintain the temperature for 24 hours.[1]

  • After the polymerization is complete, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with stirring.

  • Filter the precipitated polymer, wash it with methanol, and dry it under a vacuum.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

G Synthesis of this compound Maleimide Maleimide Reaction Reaction Mixture Maleimide->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction NaOH 5% NaOH (aq) pH ~5 NaOH->Reaction Catalyst NMM This compound Reaction->NMM 2.5h at RT

Caption: Synthesis of this compound from maleimide and formaldehyde.

G Michael Addition of a Thiol to a Maleimide cluster_reactants Reactants cluster_conditions Conditions Maleimide Maleimide Adduct Thioether Adduct Maleimide->Adduct Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation pH pH 6.5 - 7.5 pH->Thiol Thiolate->Maleimide Nucleophilic Attack

Caption: The Michael addition reaction of a thiol with a maleimide.

G Bioconjugation Workflow start Start prep_protein Prepare Protein Solution start->prep_protein prep_maleimide Prepare Maleimide Reagent start->prep_maleimide conjugate Conjugation Reaction prep_protein->conjugate prep_maleimide->conjugate purify Purify Conjugate conjugate->purify characterize Characterize Conjugate purify->characterize end End characterize->end

Caption: A typical workflow for protein bioconjugation using a maleimide reagent.

G Free Radical Polymerization of a Maleimide Initiator Initiator (e.g., AIBN) Radical Initiator Radical Initiator->Radical Decomposition Heat Heat Heat->Initiator Monomer Maleimide Monomer Radical->Monomer Initiation Propagation Propagation Monomer->Propagation Propagation->Propagation Chain Growth Termination Termination Propagation->Termination Polymer Polymer Termination->Polymer

Caption: The process of free radical polymerization of a maleimide monomer.

Potential Side Reactions

While the thiol-maleimide reaction is highly selective, some side reactions can occur:

  • Hydrolysis of the Maleimide Ring: As previously mentioned, the maleimide ring can open via hydrolysis, especially at pH values above 7.5.[3] This renders the maleimide inactive for conjugation.

  • Reaction with Amines: At pH values above 7.5, primary amines (like the side chain of lysine) can compete with thiols in reacting with the maleimide.[3]

  • Thiazine Rearrangement: For peptides with an N-terminal cysteine, the resulting succinimide adduct can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring. This is more prevalent at a more basic pH.

By carefully controlling the reaction conditions, particularly the pH, these side reactions can be minimized, ensuring the desired conjugate is the major product.

References

Spectroscopic Analysis of N-Methylolmaleimide and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of N-Methylolmaleimide and its derivatives. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectral data for comparative analysis, and visualizations of key chemical processes.

Introduction

This compound is a bifunctional molecule of significant interest in bioconjugation, polymer chemistry, and drug development. Its structure incorporates a reactive maleimide group, which readily undergoes Michael addition with thiols, and a hydroxymethyl group that can be further functionalized. This dual reactivity makes this compound and its derivatives valuable crosslinking agents and synthons for the creation of complex molecular architectures, including antibody-drug conjugates (ADCs) and functionalized polymers.

Accurate spectroscopic characterization is paramount for confirming the synthesis and purity of these compounds and for understanding their subsequent reactions. This guide details the key spectroscopic techniques used for the analysis of this compound and its derivatives, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of maleimide with formaldehyde.[1] The reaction mechanism involves the nucleophilic attack of the deprotonated nitrogen of maleimide on the electrophilic carbonyl carbon of formaldehyde.

Synthesis_of_N_Methylolmaleimide maleimide Maleimide intermediate Intermediate maleimide->intermediate + HCHO formaldehyde Formaldehyde formaldehyde->intermediate n_methylolmaleimide This compound intermediate->n_methylolmaleimide Proton Transfer

Caption: Synthesis of this compound from Maleimide and Formaldehyde.

Spectroscopic Data

The following sections present the spectroscopic data for this compound and a closely related derivative, N-(2-Hydroxyethyl)maleimide. Due to the limited availability of published NMR and Mass Spectrometry data for this compound, the data for N-(2-Hydroxyethyl)maleimide is provided as a reference for expected spectral features.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its key structural features.

Table 1: FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400O-H stretchHydroxyl (-OH)
~3100C-H stretch (alkene)Maleimide Ring C-H
~1770 & ~1700C=O stretch (asymmetric & symmetric)Imide carbonyls
~1400C-N stretchImide
~1050C-O stretchPrimary alcohol
~830=C-H bend (out-of-plane)Maleimide Ring C-H

Note: The peak positions are approximate and can vary based on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

The ¹H NMR spectrum of a maleimide derivative will show characteristic signals for the vinyl protons of the maleimide ring and the protons of the N-substituted group.

Table 2: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for N-(2-Hydroxyethyl)maleimide

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
This compound (Predicted) -CH=CH-~6.8Singlet
-N-CH₂-OH~5.0Singlet
-OHVariableBroad Singlet
N-(2-Hydroxyethyl)maleimide -CH=CH-6.71Singlet
-N-CH₂-3.70Triplet
-CH₂-OH3.60Triplet
-OHVariableBroad Singlet

Note: The chemical shifts are referenced to tetramethylsilane (TMS) and can be influenced by the solvent used.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for N-(2-Hydroxyethyl)maleimide

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound (Predicted) -C=O~170
-CH=CH-~134
-N-CH₂-OH~60
N-(2-Hydroxyethyl)maleimide -C=O171.1
-CH=CH-134.2
-N-CH₂-41.5
-CH₂-OH59.9

Note: The chemical shifts are referenced to TMS and can be influenced by the solvent used.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide structural information.

Table 4: Mass Spectrometry Data for N-(2-Hydroxyethyl)maleimide

Ionization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
Electrospray (ESI)142.04111 (loss of CH₂OH), 97 (maleimide radical cation)

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of this compound and its derivatives. Instrument-specific parameters may need to be optimized.

Synthesis of this compound[1]
  • Reaction Setup: Suspend maleimide in a 37% aqueous formaldehyde solution.

  • Base Addition: Slowly add a 5% aqueous sodium hydroxide solution to the suspension at room temperature until the maleimide dissolves and the pH reaches approximately 5. A mild exothermic reaction will occur.

  • Reaction Time: Allow the reaction to proceed for 2.5 hours at room temperature.

  • Isolation: Filter the solution to remove any unreacted maleimide.

  • Purification: Recrystallize the product from ethyl acetate.

  • Drying: Dry the purified this compound under vacuum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR-FTIR), place the solid sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: Perform a background correction on the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer according to the manufacturer's instructions.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the sample to the low µg/mL or ng/mL range depending on the instrument's sensitivity.

  • Instrumentation: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of an Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a bioconjugate using an this compound derivative.

Bioconjugation_Workflow cluster_synthesis Synthesis & Activation cluster_conjugation Bioconjugation cluster_purification Purification cluster_analysis Spectroscopic Analysis s1 Synthesize this compound Derivative s2 Activate Derivative (e.g., for thiol reaction) s1->s2 c2 React Activated Derivative with Biomolecule s2->c2 c1 Prepare Biomolecule (e.g., protein with free thiol) c1->c2 p1 Purify Bioconjugate (e.g., SEC, Dialysis) c2->p1 a1 FTIR Analysis p1->a1 a2 NMR Analysis p1->a2 a3 Mass Spectrometry p1->a3 a4 UV-Vis Spectroscopy p1->a4

Caption: Workflow for Bioconjugation and Analysis using this compound Derivatives.

References

N-Methylolmaleimide: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylolmaleimide is a versatile bifunctional reagent with significant potential across various scientific disciplines. Its core reactivity stems from the electron-deficient maleimide ring, which exhibits high selectivity for thiol groups, and the reactive N-methylol moiety. This combination allows for a "click-like" conjugation to cysteine-containing biomolecules and subsequent or independent reactions involving the hydroxyl group. This technical guide provides an in-depth exploration of this compound's properties, synthesis, and key research applications. It includes detailed experimental protocols, quantitative data for reaction kinetics and stability, and visualizations of experimental workflows and potential signaling pathway investigations to empower researchers in leveraging this powerful chemical tool.

Core Chemistry and Properties

This compound, also known as N-(hydroxymethyl)maleimide, possesses the chemical formula C₅H₅NO₃. The molecule's utility is defined by two primary reactive sites:

  • The Maleimide Group: The carbon-carbon double bond within the maleimide ring is highly electrophilic. It readily undergoes a Michael addition reaction with nucleophiles, most notably the thiol group of cysteine residues in proteins and peptides. This reaction is highly specific and efficient under physiological conditions (pH 6.5-7.5), forming a stable covalent thioether bond.

  • The N-Methylol Group: The N-hydroxymethyl group provides a site for further chemical modification. The hydroxyl group can be functionalized, for example, through esterification or etherification, allowing for the attachment of other molecules or for its use as an initiator in polymerization reactions.

Physical and Chemical Properties of Related Maleimides

While specific data for this compound is not extensively tabulated in readily available literature, the properties of the closely related N-methylmaleimide provide a reasonable approximation.

PropertyValue (for N-Methylmaleimide)Reference(s)
Molecular Formula C₅H₅NO₂[1][2][3][4]
Molecular Weight 111.10 g/mol [1][2][3][4]
Melting Point 94-96 °C[1][5][6]
Solubility Slightly soluble in water. Soluble in organic solvents like diethyl ether, chloroform, and methanol.[1][5]
Appearance Light yellow crystals or powder[1]

Synthesis of this compound

The synthesis of N-substituted maleimides generally follows a two-step process starting from maleic anhydride. A general method adaptable for this compound is described below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Maleic Anhydride

  • Paraformaldehyde

  • Triethylamine

  • Acetic Anhydride

  • Sodium Acetate

  • Toluene

  • Diethyl ether

  • Glacial Acetic Acid

Procedure:

  • Formation of Maleamic Acid Intermediate: A solution of maleic anhydride in a suitable solvent (e.g., glacial acetic acid) is treated with an amine source. For this compound, this would conceptually involve a reaction with an equivalent of aminomethanol, which is unstable. A more practical approach involves the reaction of maleimide with formaldehyde.

  • Cyclization to Maleimide: The resulting maleamic acid is then cyclized to form the maleimide ring. This is typically achieved by heating in the presence of a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate.

  • Purification: The crude this compound is purified by recrystallization, typically from a solvent mixture like toluene-hexane or by crystallization from diethyl ether.

Note: A detailed, specific protocol for the synthesis of this compound can be found in the publication by Tawney, P. O., et al. (1961), "The Chemistry of Maleimide and Its Derivatives. II. Maleimide and this compound," The Journal of Organic Chemistry.[7]

Key Research Applications

Bioconjugation and Protein Modification

The primary application of this compound in life sciences is the covalent modification of proteins and other biomolecules containing free thiol groups.

Reaction Mechanism: Thiol-Maleimide Michael Addition

The reaction proceeds via a nucleophilic attack of a deprotonated thiol (thiolate) on one of the double bond carbons of the maleimide ring. This forms a stable thiosuccinimide linkage.

G cluster_reactants Reactants cluster_product Product Thiol Protein-SH Adduct Protein-S-N-Methylolmaleimide (Thiosuccinimide Adduct) Thiol->Adduct Michael Addition (pH 6.5-7.5) Maleimide This compound Maleimide->Adduct

Caption: Thiol-Maleimide Michael Addition Reaction.

Experimental Protocol: Protein Labeling with this compound

Materials:

  • Protein solution (1-10 mg/mL in a thiol-free buffer, e.g., PBS, HEPES, Tris)

  • This compound stock solution (10 mM in DMSO or DMF)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (optional, for disulfide bond reduction)

  • Degassed buffer (pH 7.0-7.5)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed reaction buffer to the desired concentration.

  • (Optional) Disulfide Bond Reduction: If the protein's cysteine residues are involved in disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. For sensitive proteins, the reaction can be carried out at 4°C overnight. For faster labeling, incubate at room temperature for 2 hours.[8][9]

  • Purification: Remove excess, unreacted this compound by size-exclusion chromatography (e.g., a desalting column) or dialysis.[8]

Workflow for Protein Labeling and Analysis

G A Protein Solution (with free thiols) B Add this compound A->B C Incubate (RT, 2h or 4°C, overnight) B->C D Purification (Size-Exclusion Chromatography) C->D E Characterization (e.g., Mass Spectrometry, SDS-PAGE) D->E G cluster_cell Cell Signal External Signal Receptor Receptor Signal->Receptor KinaseA Kinase A (Labeled with this compound-Dye) Receptor->KinaseA activates ProteinB Protein B KinaseA->ProteinB phosphorylates Response Cellular Response ProteinB->Response leads to G cluster_prep Preparation cluster_gel Gelation cluster_char Characterization A Maleimide-Polymer Solution C Mix Solutions A->C B Thiol-Crosslinker Solution B->C D In Situ Gel Formation C->D E Rheology D->E F Swelling Studies D->F G Degradation Assay D->G

References

Methodological & Application

Application Notes and Protocols for N-Methylolmaleimide Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylolmaleimide (NMM) is a thiol-reactive reagent used for the covalent modification of proteins, specifically targeting the sulfhydryl groups of cysteine residues. This maleimide derivative is a valuable tool in chemical proteomics, drug development, and various biochemical assays. The reaction of the maleimide group with a thiol proceeds via a Michael addition, forming a stable thioether bond. This site-specific labeling allows for the introduction of reporter molecules, such as fluorescent dyes or affinity tags, onto proteins, enabling the study of protein structure, function, and interactions.

These application notes provide detailed protocols for the use of this compound in protein labeling, including reaction conditions, purification of labeled proteins, and determination of labeling efficiency.

Reaction Mechanism

This compound reacts selectively with the thiol group of cysteine residues at a pH range of 6.5-7.5.[1] The reaction involves the nucleophilic attack of the thiolate anion on one of the double-bonded carbons of the maleimide ring, resulting in the formation of a stable, covalent thioether linkage. At pH values above 7.5, the maleimide group can exhibit reactivity towards primary amines, such as the side chain of lysine, and hydrolysis of the maleimide ring can also occur.[1]

Quantitative Data Summary

The stability and reactivity of maleimides can be influenced by the substituent on the nitrogen atom. The following table summarizes the relative hydrolysis rates of this compound (referred to as N-hydroxymethylmaleimide) compared to other common maleimides. A higher catalytic rate constant indicates lower stability in aqueous solution.

Maleimide DerivativeRelative Order of Catalytic Rate Constant for Alkaline Hydrolysis
N-hydroxymethylmaleimide (HMMI)>
Maleimide (MI)>
N-methylmaleimide (MMI)>
N-ethylmaleimide (EMI)

Data adapted from a study on the hydrolysis of N-alkylmaleimides. The catalytic rate constants for alkaline hydrolysis increase in the order: HMMI > MI > MMI > EMI, indicating that this compound is more susceptible to hydrolysis than N-ethylmaleimide under alkaline conditions.[2]

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.[3][4]
NMM:Protein Molar Ratio 10:1 - 20:1This should be optimized for each specific protein.[3]
Reaction pH 7.0 - 7.5Buffers such as PBS, Tris, or HEPES are suitable.[3][4] Avoid buffers containing thiols.
Reaction Time 2 hours at room temperature or overnight at 4°CLonger incubation at lower temperatures can be beneficial for sensitive proteins.[3]
Quenching Reagent L-cysteine or β-mercaptoethanolUse a 10-fold molar excess over the maleimide reagent.[5]

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds (Optional)

This step is necessary if the target cysteine residues are involved in disulfide bonds.

Materials:

  • Protein of interest

  • Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), Tris, HEPES, pH 7.0-7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP)

Procedure:

  • Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[3][4]

  • Prepare a stock solution of TCEP in the degassed reaction buffer.

  • Add a 10- to 100-fold molar excess of TCEP to the protein solution.[4]

  • Incubate the mixture for 20-30 minutes at room temperature.

  • Proceed immediately to the labeling reaction. TCEP does not need to be removed before adding the maleimide reagent.

Protocol 2: Protein Labeling with this compound

Materials:

  • Reduced protein solution (from Protocol 1) or protein with free thiols

  • This compound (NMM)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

Procedure:

  • Prepare a 10 mM stock solution of NMM in anhydrous DMSO or DMF.[3] This solution should be prepared immediately before use to prevent hydrolysis of the maleimide group.[1]

  • While gently stirring or vortexing the protein solution, add the NMM stock solution to achieve a final molar ratio of 10:1 to 20:1 (NMM:protein).[3] It is recommended to optimize this ratio for each specific protein.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[3] Protect the reaction from light if the NMM is conjugated to a fluorophore.

  • To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-fold molar excess over the NMM.[5] Incubate for 15-30 minutes.

Protocol 3: Purification of the Labeled Protein

Materials:

  • Labeled protein solution

  • Purification system (e.g., gel filtration column, dialysis cassette, HPLC)

Procedure:

  • Separate the labeled protein from excess NMM and the quenching reagent using a suitable purification method.

  • For gel filtration, choose a resin with an appropriate exclusion limit for the protein of interest (e.g., Sephadex G-25).[3]

  • For dialysis, use a membrane with a molecular weight cut-off (MWCO) that will retain the protein while allowing small molecules to diffuse out.

  • If using HPLC, select a column and mobile phase appropriate for the protein.

  • Collect the fractions containing the labeled protein.

Protocol 4: Determination of Degree of Labeling (DOL)

The degree of labeling is the average number of NMM molecules conjugated to each protein molecule. This can be determined spectrophotometrically if NMM is conjugated to a chromophore or by mass spectrometry.

For Chromophore-Labeled NMM:

  • Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance wavelength of the chromophore (Amax).

  • Calculate the protein concentration using the following formula, correcting for the absorbance of the chromophore at 280 nm:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

    • Where CF is the correction factor (A280 of the free chromophore / Amax of the free chromophore) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL using the following formula:

    • DOL = Amax / (ε_chromophore × Protein Concentration (M))

    • Where ε_chromophore is the molar extinction coefficient of the chromophore at its Amax.

Mandatory Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_analysis Analysis protein Protein Solution (1-10 mg/mL) reduction Disulfide Reduction (Optional, with TCEP) protein->reduction If needed add_nmm Add NMM Stock (10-20x molar excess) reduction->add_nmm incubation Incubate (2h RT or O/N 4°C) add_nmm->incubation quench Quench Reaction (L-cysteine) incubation->quench purification Purification (Gel Filtration/Dialysis) quench->purification dol Determine DOL (Spectrophotometry/MS) purification->dol

Caption: General workflow for this compound protein labeling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT Akt PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Cys_Protein Cysteine-containing Protein of Interest AKT->Cys_Protein Modulation Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Regulation Labeled_Protein NMM-Labeled Protein Cys_Protein->Labeled_Protein Labeling with NMM for study

Caption: PI3K/Akt signaling pathway with a target cysteine-containing protein.

References

Application Notes and Protocols for Thiol Modification in Peptides using N-Methylolmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of peptides is a cornerstone of modern drug development, enabling the creation of targeted therapeutics, diagnostic agents, and research tools. The thiol group of cysteine residues presents a unique and highly specific target for covalent modification. Maleimides are a class of reagents widely employed for this purpose, reacting with thiols via a Michael addition to form a stable thioether bond. This document provides detailed application notes and protocols for the use of N-Methylolmaleimide in the thiol modification of peptides.

While specific literature on this compound is limited, the protocols and principles outlined herein are based on the extensive knowledge of N-substituted maleimides in bioconjugation. The presence of the N-methylol (-CH₂OH) group may influence solubility and reactivity, and these potential effects will be discussed.

Reaction Mechanism

The conjugation of this compound to a thiol-containing peptide proceeds through a Michael addition reaction. The thiol group of a cysteine residue acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring. This results in the formation of a stable thiosuccinimide linkage.[1][2] The reaction is highly selective for thiols, especially within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[3]

Key Reaction Parameters and Recommended Conditions

The efficiency and specificity of the maleimide-thiol conjugation are highly dependent on several experimental parameters. The following table summarizes critical parameters and recommended conditions for successful conjugation.

ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal for selective reaction with thiols. Above pH 7.5, the reactivity towards primary amines increases, and the maleimide group is more susceptible to hydrolysis.[3]
Temperature 4°C to Room Temperature (20-25°C)Room temperature reactions are typically complete within 2 hours. Lower temperatures (4°C) can be used for overnight reactions to minimize degradation of sensitive biomolecules.
Maleimide:Peptide Molar Ratio 2:1 to 20:1A molar excess of the maleimide reagent drives the reaction to completion. The optimal ratio should be determined empirically for each specific peptide.[4]
Reaction Time 30 minutes - 2 hoursReaction progress should be monitored (e.g., by HPLC or mass spectrometry) to determine the optimal time.
Buffer Composition Phosphate-Buffered Saline (PBS), HEPES, TrisBuffers should be degassed and free of extraneous thiols (e.g., DTT, 2-mercaptoethanol). The use of a chelating agent like EDTA can prevent metal-catalyzed oxidation of thiols.

Experimental Protocols

Protocol 1: General Thiol Modification of a Peptide

This protocol describes a general procedure for the conjugation of this compound to a peptide containing a free cysteine residue.

Materials:

  • Thiol-containing peptide

  • This compound

  • Conjugation Buffer: Degassed Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 100 mM HEPES, pH 7.0-7.5.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous DMSO or DMF

  • Quenching Reagent: L-cysteine or 2-mercaptoethanol

  • Purification system (e.g., HPLC, SEC)

Procedure:

  • Peptide Preparation:

    • Dissolve the thiol-containing peptide in degassed conjugation buffer to a concentration of 1-10 mg/mL.

    • If the peptide contains disulfide bonds, add a 10-100 fold molar excess of TCEP to the peptide solution and incubate for 20-30 minutes at room temperature to reduce the disulfides to free thiols. TCEP does not need to be removed prior to the addition of the maleimide reagent.

  • This compound Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use to minimize hydrolysis.

  • Conjugation Reaction:

    • Add the this compound stock solution to the peptide solution to achieve the desired molar ratio (e.g., 10:1 this compound to peptide).

    • Gently mix the reaction and protect it from light.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • To quench any unreacted this compound, add a small excess of a thiol-containing molecule like L-cysteine or 2-mercaptoethanol and incubate for an additional 15-30 minutes.

  • Purification:

    • Purify the peptide conjugate from unreacted this compound and other reaction components using size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the conjugate using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and HPLC.

Diagram: Experimental Workflow for Peptide-Thiol Modification

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide_Prep Dissolve Peptide (Reduce disulfides with TCEP if necessary) Conjugation Mix Peptide and this compound (Incubate 2h @ RT or overnight @ 4°C) Peptide_Prep->Conjugation Maleimide_Prep Prepare this compound Stock Solution Maleimide_Prep->Conjugation Quenching Quench with excess thiol (optional) Conjugation->Quenching Purification Purify Conjugate (HPLC or SEC) Quenching->Purification Characterization Characterize Conjugate (MS and HPLC) Purification->Characterization

Caption: A generalized workflow for the modification of thiol-containing peptides with this compound.

Stability and Side Reactions

While the thioether bond formed is generally stable, there are several potential side reactions and stability concerns to be aware of.

Hydrolysis of the Maleimide Ring

N-substituted maleimides are susceptible to hydrolysis, which increases with pH.[5] It is crucial to prepare stock solutions of this compound in anhydrous solvent and use them promptly.

Retro-Michael Reaction

The Michael addition reaction is reversible, and the resulting thiosuccinimide can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the cellular environment.[6][7] This can lead to the release of the conjugated peptide. The stability of the adduct can be influenced by the N-substituent on the maleimide.

Thiazine Rearrangement

For peptides with an N-terminal cysteine, the succinimide ring of the conjugate can undergo an intramolecular rearrangement to form a six-membered thiazine ring.[1] This side reaction is pH-dependent and can be minimized by performing the conjugation at a more acidic pH (around 6.0-6.5).[1]

Isomerization and Transcyclization for Enhanced Stability

Recent studies have shown that the initial Michael adduct can undergo a time-dependent transcyclization, particularly with N-terminal cysteines, to form a more stable product that is resistant to thiol exchange reactions.[8] This can be achieved by an extended incubation time in a buffered solution.

Quantitative Data on Adduct Stability

The stability of maleimide-thiol adducts is a critical factor in the design of bioconjugates. The following table summarizes some quantitative data on the stability of these adducts.

AdductConditionHalf-life of ConversionExtent of ConversionReference
N-ethylmaleimide-N-acetylcysteineIncubated with glutathione (pH 7.4, 37°C)20-80 hours20-90%[6]
N-ethylmaleimide-GSH adductIncubated with N-acetyl cysteine methyl ester~15% conversion after 25 hoursN/A[8]
N-aryl maleimide-cysteine adductpH 7.4, 37°C> 7 days< 20% deconjugation[9]
N-alkyl maleimide-cysteine adductpH 7.4, 37°CVariable35-67% deconjugation[9]

The Role of the N-Methylol Group

The N-methylol (-CH₂OH) group of this compound introduces a hydroxyl functionality. This is expected to increase the hydrophilicity of the reagent compared to N-alkyl maleimides, which may improve its solubility in aqueous buffers. The electron-withdrawing nature of the methylol group is not as strong as that of an aryl group, so its effect on the reactivity of the maleimide double bond and the stability of the resulting thioether adduct is likely to be modest and more comparable to other N-alkyl maleimides. However, specific experimental data is needed to confirm these hypotheses.

Applications in Drug Development

The modification of peptides with reagents like this compound is a powerful strategy in drug development.

  • Antibody-Drug Conjugates (ADCs): Maleimide chemistry is widely used to link cytotoxic drugs to antibodies for targeted cancer therapy.[10]

  • PEGylation: The attachment of polyethylene glycol (PEG) chains to peptides can improve their pharmacokinetic properties, such as increasing their half-life in circulation.

  • Labeling with Probes: Peptides can be labeled with fluorescent dyes, radioisotopes, or other imaging agents for diagnostic and research applications.[1]

  • Peptide Cyclization: Maleimide chemistry can be used to cyclize peptides, which can enhance their stability and biological activity.

Diagram: Logical Relationship in ADC Development

G cluster_components Components cluster_process Process cluster_product Product cluster_application Application Antibody Targeting Antibody (with Cysteine) Conjugation Thiol-Maleimide Conjugation Antibody->Conjugation Linker This compound Linker Linker->Conjugation Drug Cytotoxic Drug Drug->Linker ADC Antibody-Drug Conjugate Conjugation->ADC Targeting Targeted Cancer Therapy ADC->Targeting

Caption: The role of this compound as a linker in the development of Antibody-Drug Conjugates (ADCs).

Conclusion

This compound is a potentially valuable reagent for the thiol-specific modification of peptides. While its specific reaction kinetics and adduct stability have not been extensively reported, the well-established principles of maleimide chemistry provide a strong foundation for its application. By carefully controlling reaction conditions, researchers can achieve efficient and specific peptide conjugation for a wide range of applications in research and drug development. It is recommended to perform small-scale pilot experiments to optimize the reaction conditions for each specific peptide and this compound combination.

References

Application Notes and Protocols for Thiol-Maleimide Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Note to the User: The term "N-Methylolmaleimide" in the prompt appears to be a non-standard term for bioconjugation reagents. The widely used and chemically related method is Maleimide bioconjugation . This guide will focus on the principles and protocols for maleimide-based bioconjugation, as it is the established technique for the applications described.

Audience: Researchers, scientists, and drug development professionals.

Introduction to Thiol-Maleimide Ligation

Thiol-maleimide chemistry is a cornerstone of bioconjugation, enabling the specific and efficient covalent labeling of biomolecules.[1][2][3] The reaction involves a Michael addition of a thiol group (typically from a cysteine residue in a protein or a modified oligonucleotide) to the double bond of a maleimide ring.[1][2][3][4] This results in the formation of a stable thioether bond.[2][4][5] The reaction is highly selective for thiols under mild, physiological conditions (pH 6.5-7.5), making it ideal for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins, and functionalized surfaces.[1][2][6] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[1][6][7]

Quantitative Data Summary

For successful and reproducible bioconjugation, it is crucial to control the reaction parameters. The following table summarizes key quantitative data for optimizing maleimide-thiol reactions.

ParameterOptimal Range/ValueNotes
pH 6.5 - 7.5Balances reaction rate and selectivity. Below pH 6.5, the reaction is slow. Above pH 7.5, side reactions with amines and maleimide hydrolysis increase.[6][8][9]
Temperature 4°C to 25°C (Room Temp)Room temperature for 1-2 hours is common. 4°C overnight can be used for sensitive proteins.[6]
Reaction Time 30 minutes to OvernightDependent on the specific reactants, concentrations, and temperature.[6]
Maleimide:Thiol Molar Ratio 5:1 to 20:1A 10:1 to 20:1 molar excess of the maleimide reagent is a good starting point for optimization.[5][6]
Protein Concentration 1 - 10 mg/mLA common concentration range for efficient conjugation.[10][11]
Buffer PBS, HEPES, Tris (Thiol-free)Buffers should not contain competing nucleophiles like thiols (e.g., DTT).[6][12]
Maleimide Hydrolysis Increases with pH > 7.5Hydrolysis opens the maleimide ring, rendering it unreactive. Stock solutions should be prepared in anhydrous solvents like DMSO or DMF.[2][7]
Thioether Bond Stability Generally stableCan undergo a reversible retro-Michael reaction, especially in the presence of other thiols.[1][13] Post-conjugation hydrolysis of the succinimide ring (at pH > 8.0) can increase stability.[8][14]

Reaction Mechanism and Experimental Workflow

The reaction proceeds via a Michael addition, where the nucleophilic thiol attacks the electron-deficient double bond of the maleimide ring.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Thiol Protein-SH (Thiol) Product Protein-S-R (Stable Thioether Bond) Thiol->Product Michael Addition (pH 6.5-7.5) Maleimide R-Maleimide Maleimide->Product

Caption: Thiol-Maleimide Reaction Mechanism.

The general workflow for protein bioconjugation involves several key steps from preparation to purification.

Workflow A 1. Prepare Protein Solution (1-10 mg/mL in degassed buffer, pH 7.0-7.5) B 2. Reduce Disulfide Bonds (Add 10-100x molar excess of TCEP, incubate 30-60 min) A->B D 4. Conjugation Reaction (Add 10-20x molar excess of maleimide to protein. Incubate 2h at RT or overnight at 4°C) B->D C 3. Prepare Maleimide Reagent (Dissolve in anhydrous DMSO or DMF) C->D E 5. Quench Reaction (Optional) (Add small molecule thiol, e.g., L-cysteine) D->E F 6. Purify Conjugate (Size-exclusion chromatography, dialysis, etc.) E->F

Caption: Experimental Workflow for Thiol-Maleimide Conjugation.

Detailed Experimental Protocols

Protocol 1: General Protein-Maleimide Conjugation

This protocol outlines a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.

Materials:

  • Thiol-containing protein

  • Maleimide-functionalized reagent (e.g., fluorescent dye, PEG, drug)

  • Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 7.0-7.5, degassed.[10][11]

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[11]

  • Quenching Reagent (optional): L-cysteine or β-mercaptoethanol.[6]

  • Purification system: Desalting column (e.g., Sephadex G-25), dialysis cassette, or HPLC system.

Procedure:

  • Protein Preparation:

    • Dissolve the protein in degassed reaction buffer to a final concentration of 1-10 mg/mL.[10][11] Degas buffers by vacuum application or by bubbling with an inert gas (e.g., nitrogen, argon) to prevent re-oxidation of thiols.[6][11]

  • Reduction of Disulfide Bonds (if necessary):

    • If the protein's cysteine residues are involved in disulfide bonds, they must be reduced.

    • Add a 10-100 fold molar excess of TCEP to the protein solution.[8][10] TCEP is recommended as it does not contain thiols and does not need to be removed before adding the maleimide.[12]

    • Incubate at room temperature for 30-60 minutes.[3][15]

  • Maleimide Reagent Preparation:

    • Immediately before use, prepare a 1-10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[8][10] Maleimides are susceptible to hydrolysis in aqueous solutions.[2][7]

  • Conjugation Reaction:

    • Add the maleimide stock solution to the reduced protein solution to achieve the desired molar excess (a 10-20 fold excess is a good starting point).[3] Add the solution dropwise while gently stirring.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[3] If the maleimide reagent is light-sensitive, protect the reaction from light.[6]

  • Quenching (Optional):

    • To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol like L-cysteine to a final concentration of 1-10 mM.[16] Incubate for 15-30 minutes.[3]

  • Purification:

    • Remove unreacted maleimide reagent and other small molecules by size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[10][16]

  • Storage:

    • For short-term storage, the purified conjugate can be kept at 4°C for up to a week. For long-term storage, add a cryoprotectant like glycerol (to 50%) and store at -20°C or -80°C.

Protocol 2: Quantification of Conjugation Efficiency

It is often necessary to determine the degree of labeling (e.g., drug-to-antibody ratio). This can be achieved using various methods.

A. Spectrophotometric Analysis (for chromophoric labels):

  • Measure the absorbance of the conjugate at two wavelengths:

    • At 280 nm to determine the protein concentration.

    • At the maximum absorbance wavelength (λmax) of the attached label/drug.

  • The degree of labeling can be calculated using the Beer-Lambert law, correcting for the label's absorbance at 280 nm.

B. Mass Spectrometry:

  • Mass spectrometry (e.g., ESI-MS) provides a precise measurement of the conjugate's mass, allowing for the determination of the number of attached molecules.

C. Maleimide Quantification Assays:

  • If quantifying the number of maleimide groups introduced to a molecule before a subsequent reaction, colorimetric or fluorimetric assays can be used.[17] These kits typically involve reacting the maleimide-functionalized sample with a known excess of a thiol-containing reporter molecule.[17]

Troubleshooting and Side Reactions

Optimizing maleimide conjugations often requires troubleshooting common issues.

Troubleshooting Start Low or No Conjugation Yield? A Is Maleimide Hydrolyzed? Start->A B Are Thiols Oxidized/Unavailable? Start->B C Is pH Suboptimal? Start->C D Unexpected Side Products? Start->D A_sol Solution: Prepare fresh maleimide stock in anhydrous DMSO/DMF. Ensure pH is < 7.5. A->A_sol B_sol Solution: Ensure complete reduction with TCEP. Use degassed buffers to prevent re-oxidation. B->B_sol C_sol Solution: Maintain reaction pH between 6.5 and 7.5 for optimal selectivity and rate. C->C_sol D_sol Solution: Check for retro-Michael reaction (thiol exchange) or reaction with amines. Consider post-conjugation hydrolysis at pH > 8 to stabilize the linkage. D->D_sol

Caption: Troubleshooting Guide for Maleimide Conjugation.

Common Side Reactions:

  • Hydrolysis: The maleimide ring can be hydrolyzed, especially at pH > 7.5, rendering it inactive.[2][7]

  • Reaction with Amines: At pH > 7.5, maleimides can react with primary amines (e.g., lysine residues), reducing the selectivity of the conjugation.[6][12]

  • Retro-Michael Reaction: The formed thioether bond can be reversible, allowing for the transfer of the conjugated molecule to other thiols (e.g., glutathione in vivo).[1][13] This can be minimized by hydrolyzing the succinimide ring post-conjugation at a basic pH.[8]

  • Thiazine Rearrangement: Conjugation to an unprotected N-terminal cysteine can sometimes lead to a rearrangement to form a stable six-membered thiazine ring.[4]

References

Application Notes and Protocols for the Quantitative Analysis of N-Methylolmaleimide Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylolmaleimide (NMM) is a thiol-reactive crosslinking agent utilized in bioconjugation to form stable thioether bonds with cysteine residues on proteins, peptides, and other biomolecules.[1] This covalent linkage is central to the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and the immobilization of enzymes.[2] The efficiency of this conjugation reaction is a critical parameter, directly impacting the efficacy, safety, and pharmacokinetic properties of the resulting bioconjugate.[1]

These application notes provide a comprehensive guide to the quantitative analysis of NMM conjugation efficiency, offering detailed experimental protocols and a summary of key analytical techniques. The methodologies described herein are designed to enable researchers to optimize reaction conditions and accurately characterize their NMM-conjugated biomolecules.

Chemical Reaction Pathway

The conjugation of this compound to a thiol-containing molecule, such as a cysteine residue on a protein, proceeds via a Michael addition reaction. The thiolate anion acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated carbonyl system of the maleimide ring. This results in the formation of a stable, covalent thioether bond.[1]

NMM This compound C₅H₅NO₃ TransitionState Transition State NMM->TransitionState Thiol Thiol-containing Molecule R-SH Thiol->TransitionState Nucleophilic Attack Conjugate Thioether Conjugate Stable Adduct TransitionState->Conjugate Protonation

Caption: Michael addition of a thiol to this compound.

Experimental Workflow for NMM Conjugation and Analysis

A typical workflow for NMM conjugation involves protein preparation, the conjugation reaction itself, purification of the conjugate, and subsequent analysis to determine conjugation efficiency. Each step requires careful optimization to achieve the desired degree of labeling and to ensure the integrity of the biomolecule.

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis ProteinPrep Protein Preparation (Buffer Exchange, Concentration) Conjugation Conjugation Reaction (pH 7.0-7.5, RT, 1-2h) ProteinPrep->Conjugation NMM_Prep NMM Solution Preparation (Anhydrous DMSO) NMM_Prep->Conjugation Quenching Quenching (Excess Cysteine) Conjugation->Quenching Purification Purification (SEC, HIC) Quenching->Purification Quantification Quantification & Characterization (HPLC, MS, Spectroscopy) Purification->Quantification DOL Degree of Labeling (DOL) Calculation Quantification->DOL

Caption: Experimental workflow for NMM conjugation and analysis.

Quantitative Analysis Methods

Several analytical techniques can be employed to quantify the efficiency of NMM conjugation. The choice of method depends on the specific requirements of the analysis, such as the need for information on the distribution of conjugated species or the compatibility with mass spectrometry.[3]

Analytical MethodPrincipleKey ApplicationsAdvantagesLimitations
Reversed-Phase HPLC (RP-HPLC) Separation based on the hydrophobicity of the denatured protein and its conjugates.Analysis of conjugation efficiency, often after reduction of the conjugate to separate light and heavy chains.High resolution, compatible with mass spectrometry.Denaturing conditions may not be suitable for all proteins.
Hydrophobic Interaction Chromatography (HIC) Separation based on the hydrophobicity of the native protein and its conjugates.Determination of drug-to-antibody ratio (DAR) distribution in ADCs.Non-denaturing conditions preserve protein structure.Resolution may be lower than RP-HPLC for some applications.
Size-Exclusion Chromatography (SEC) Separation based on the hydrodynamic volume (size) of the molecules.Removal of unconjugated small molecules and analysis of aggregation.Non-denaturing conditions, useful for assessing aggregation.Does not separate based on the degree of conjugation.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine the molecular weight of the conjugate.Precise determination of the degree of labeling and identification of conjugation sites.High accuracy and sensitivity, provides detailed molecular information.Can be complex and requires specialized equipment.
UV-Vis Spectroscopy Measures the absorbance of the protein and a chromophoric NMM derivative to calculate the degree of labeling.Rapid estimation of the average degree of labeling.Simple, rapid, and widely available.Provides an average DOL, not information on distribution. Indirect method.
Ellman's Reagent Assay Colorimetric assay to quantify the number of free thiols remaining after conjugation.Indirect measurement of conjugation efficiency by quantifying unreacted thiols.Simple and cost-effective.Indirect measurement, potential for interference from other compounds.

Experimental Protocols

Protocol 1: this compound Conjugation to a Protein

This protocol describes a general method for conjugating this compound to a protein containing free cysteine residues.

Materials:

  • Protein solution (1-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 7.2-7.5)

  • This compound (NMM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Cysteine or β-mercaptoethanol)

  • Purification column (e.g., Size-Exclusion Chromatography column)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose thiol groups, add a 10-20 fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature.[2]

    • Remove excess TCEP using a desalting column.

  • NMM Stock Solution Preparation:

    • Prepare a 10 mM stock solution of NMM in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the NMM stock solution to the protein solution while gently vortexing.[4]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light if the NMM is conjugated to a fluorescent dye.[2][4]

  • Quenching the Reaction:

    • Add an excess of the quenching solution (e.g., to a final concentration of 1-10 mM) to react with any unreacted NMM.[2]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the protein conjugate from unreacted NMM and quenching reagent using a suitable chromatography method, such as size-exclusion chromatography (SEC).[2][4]

Protocol 2: Quantification of Conjugation Efficiency by RP-HPLC

This protocol outlines the use of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the conjugation efficiency.

Materials:

  • Purified NMM-protein conjugate

  • RP-HPLC system with a C4 or C8 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • (Optional) Reducing agent (e.g., Dithiothreitol, DTT)

Procedure:

  • Sample Preparation:

    • Dilute the purified conjugate to a suitable concentration (e.g., 1 mg/mL) with Mobile Phase A.

    • (Optional) To analyze light and heavy chains separately, reduce the conjugate by adding DTT to a final concentration of 10 mM and incubating at 37°C for 30 minutes.

  • HPLC Analysis:

    • Equilibrate the RP-HPLC column with Mobile Phase A.

    • Inject the prepared sample.

    • Elute the proteins using a linear gradient of Mobile Phase B (e.g., 20-80% over 30 minutes).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the unconjugated protein and the conjugated species.

    • Calculate the conjugation efficiency as the percentage of the total peak area corresponding to the conjugated species.

Protocol 3: Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy

This protocol is applicable when NMM is conjugated to a chromophore (e.g., a fluorescent dye) with a known extinction coefficient.

Materials:

  • Purified NMM-dye-protein conjugate

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Spectrophotometric Measurement:

    • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the maximum absorption wavelength of the dye (Aₘₐₓ).[5]

  • Calculation of DOL:

    • Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[4][5]

      • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × Correction Factor)

      • The correction factor is the ratio of the dye's absorbance at 280 nm to its absorbance at its λₘₐₓ.

    • Calculate the molar concentration of the protein and the dye.

    • The DOL is the molar ratio of the dye to the protein.[5]

Factors Influencing NMM Conjugation Efficiency

The efficiency of the NMM conjugation reaction is influenced by several factors that must be carefully controlled for optimal and reproducible results.

FactorEffect on ConjugationRecommendations
pH The reaction rate is dependent on the concentration of the thiolate anion, which is favored at pH values above the pKa of the thiol group (typically 8-9). However, maleimide hydrolysis increases at higher pH.[6][7]A compromise pH of 7.0-7.5 is generally recommended to balance reaction rate and maleimide stability.[4]
Temperature Increasing the temperature generally increases the reaction rate. However, it can also increase the rate of maleimide hydrolysis and potentially denature the protein.[7]The reaction is typically performed at room temperature (20-25°C).
Molar Ratio of NMM to Protein A higher molar excess of NMM will drive the reaction towards completion but can also lead to non-specific labeling and increased background.A 10-20 fold molar excess of NMM over available thiols is a common starting point.[2][4]
Solvent NMM is often dissolved in an organic solvent like DMSO before being added to the aqueous protein solution. The choice of solvent and its concentration can affect the reaction kinetics.[8]Use anhydrous DMSO to prepare the NMM stock solution to prevent premature hydrolysis.[4]
Presence of Other Nucleophiles Other nucleophiles in the reaction mixture can compete with the thiol group, reducing conjugation efficiency.Use purified proteins and high-purity reagents.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency - Inefficient reduction of disulfide bonds- Hydrolysis of NMM- Incorrect pH- Increase the concentration of the reducing agent or the incubation time.- Prepare fresh NMM solution in anhydrous DMSO immediately before use.- Ensure the reaction buffer is at the optimal pH.
Protein Aggregation - High concentration of organic solvent- Protein instability under reaction conditions- Minimize the volume of the NMM stock solution added.- Perform the reaction at a lower temperature or for a shorter duration. Use SEC to check for aggregation.[9]
Non-specific Labeling - High molar excess of NMM- Reaction pH is too high- Reduce the molar ratio of NMM to protein.- Lower the reaction pH to 7.0.

Conclusion

The quantitative analysis of this compound conjugation efficiency is essential for the successful development of precisely defined bioconjugates. By understanding the underlying chemistry, carefully controlling reaction parameters, and employing appropriate analytical techniques, researchers can optimize their conjugation strategies and ensure the quality and consistency of their products. The protocols and data presented in these application notes provide a solid foundation for achieving reliable and reproducible NMM conjugation.

References

Application Notes and Protocols for N-Methylolmaleimide in Cell Surface Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylolmaleimide is a thiol-reactive compound that can be utilized for the covalent labeling of cysteine residues on cell surface proteins. The maleimide group exhibits high specificity towards the sulfhydryl (thiol) groups of cysteines, forming a stable thioether bond. This specific conjugation allows for the targeted labeling of proteins, providing a powerful tool for studying protein localization, trafficking, and interactions in living cells. The methylol group may influence the reagent's solubility and reactivity profile compared to other N-substituted maleimides. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cell surface protein labeling.

Principle of the Method

The labeling of cell surface proteins with this compound is based on the Michael addition reaction between the maleimide group and the thiol group of a cysteine residue. This reaction is highly specific for thiols at a neutral pH range (6.5-7.5), minimizing off-target labeling of other nucleophilic residues such as lysines.[1] The covalent nature of the resulting thioether bond ensures stable and long-lasting labeling, suitable for various downstream applications, including fluorescence microscopy, flow cytometry, and proteomic analysis.

Quantitative Data Presentation

While specific quantitative data for this compound fluorescent conjugates are not extensively available, the following table provides a comparative overview of the photophysical properties of common thiol-reactive fluorescent probes. This information can serve as a guide for selecting appropriate imaging parameters and for anticipating the performance of a hypothetical this compound conjugate.

Probe TypeExcitation Max (nm)Emission Max (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)Photostability
Hypothetical this compound-Fluorophore Conjugate Dependent on attached fluorophoreDependent on attached fluorophoreModerate to HighHighModerate
Fluorescein Maleimide~494~518~0.92~83,000Low
Tetramethylrhodamine (TMR) Maleimide~550~575~0.20~95,000Moderate
Alexa Fluor™ 488 Maleimide~495~519~0.92~71,000High
Cyanine3 (Cy3) Maleimide~550~570~0.15~150,000Moderate
Cyanine5 (Cy5) Maleimide~649~670~0.20~250,000High

Note: The performance of an this compound conjugate would be primarily determined by the properties of the attached fluorophore. The maleimide moiety itself does not possess intrinsic fluorescence.

Experimental Protocols

Protocol 1: General Procedure for Labeling Cell Surface Proteins on Live Cells

This protocol provides a general guideline for labeling cell surface proteins on live adherent or suspension cells with this compound. Optimization of reagent concentration and incubation time is recommended for each cell type and experimental setup.

Materials:

  • This compound (or a fluorescently conjugated version)

  • Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution preparation

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4, sterile

  • Cell culture medium appropriate for the cell line

  • Adherent or suspension cells in culture

  • Quenching solution: 10 mM L-cysteine or 2-mercaptoethanol in PBS

  • Ice

Procedure:

  • Cell Preparation:

    • Adherent Cells: Seed cells on glass-bottom dishes or chamber slides suitable for microscopy and culture until they reach the desired confluency (typically 70-90%).

    • Suspension Cells: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes) and wash twice with ice-cold PBS. Resuspend the cell pellet in ice-cold PBS at a concentration of 1-5 x 10⁶ cells/mL.

  • Preparation of this compound Stock Solution:

    • Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO.

    • Note: Prepare this solution fresh immediately before use to minimize hydrolysis of the maleimide group.

  • Labeling Reaction:

    • Dilute the this compound stock solution to the desired final working concentration (typically 10-100 µM) in ice-cold PBS (pH 7.2-7.4).

    • For Adherent Cells: Aspirate the culture medium and wash the cells once with ice-cold PBS. Add the labeling solution to the cells.

    • For Suspension Cells: Add the labeling solution to the cell suspension.

    • Incubate the cells on ice for 15-30 minutes, protected from light if using a fluorescent conjugate. Gentle agitation is recommended for suspension cells.

  • Quenching the Reaction:

    • To stop the labeling reaction, add an equal volume of quenching solution (10 mM L-cysteine or 2-mercaptoethanol in PBS) and incubate for 10 minutes on ice.

  • Washing:

    • Adherent Cells: Aspirate the labeling/quenching solution and wash the cells three times with ice-cold PBS.

    • Suspension Cells: Pellet the cells by centrifugation (300 x g for 5 minutes at 4°C), discard the supernatant, and wash the cell pellet three times with ice-cold PBS.

  • Imaging and Analysis:

    • Resuspend the cells in an appropriate imaging buffer or culture medium.

    • Proceed with downstream applications such as fluorescence microscopy, flow cytometry, or cell lysis for proteomic analysis.

Protocol 2: Control Experiments

To ensure the specificity of the labeling, it is crucial to perform appropriate control experiments.

  • Negative Control (No Probe): Perform the entire protocol without adding this compound to assess background fluorescence or non-specific binding of detection reagents.

  • Blocking Control: Pre-incubate the cells with an excess of a non-fluorescent thiol-reactive compound (e.g., N-ethylmaleimide) before adding the fluorescently labeled this compound. A significant reduction in fluorescence intensity should be observed, confirming that the labeling is specific to thiol groups.

Mandatory Visualizations

Signaling Pathway Diagram: GPCR Internalization

G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that are often studied using labeling techniques. The following diagram illustrates a simplified workflow for studying agonist-induced GPCR internalization using a thiol-reactive probe like this compound.

GPCR_Internalization Start Label Cell Surface Proteins with this compound-Fluorophore Agonist Add GPCR Agonist Start->Agonist Internalization Agonist-Induced GPCR Internalization Agonist->Internalization Imaging Live Cell Imaging (Confocal Microscopy) Internalization->Imaging Analysis Quantify Receptor Internalization Imaging->Analysis End Understand GPCR Trafficking Analysis->End

Caption: Workflow for studying agonist-induced GPCR internalization.

Experimental Workflow Diagram: Identification of Cell Surface Protein Interactions

Chemical probes can be used to identify protein-protein interactions on the cell surface. This diagram outlines a general workflow for such an experiment.

Protein_Interaction_Workflow Labeling Label Live Cells with This compound Probe Lysis Cell Lysis Labeling->Lysis Enrichment Affinity Purification of Labeled Proteins Lysis->Enrichment MS Mass Spectrometry (LC-MS/MS) Enrichment->MS DataAnalysis Data Analysis to Identify Interacting Proteins MS->DataAnalysis Validation Validation of Interactions (e.g., Co-IP) DataAnalysis->Validation

Caption: Workflow for identifying cell surface protein interactions.

Applications in Drug Development

The ability to specifically label cell surface proteins is of paramount importance in drug discovery and development.

  • Target Identification and Validation: this compound-based probes can be used to identify and validate novel drug targets on the cell surface.

  • High-Throughput Screening: Labeled cells can be used in high-throughput screening assays to identify compounds that modulate the expression or localization of a target protein.

  • Mechanism of Action Studies: By tracking the fate of a labeled protein, researchers can gain insights into the mechanism of action of a drug candidate.

  • Pharmacodynamics and Biomarker Discovery: In vivo or ex vivo labeling can be used to assess the engagement of a drug with its target and to identify biomarkers of drug efficacy.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak labeling Inactive this compoundPrepare a fresh stock solution in anhydrous DMSO immediately before use.
Low expression of target proteinUse a cell line with higher expression or induce protein expression.
Inefficient labeling conditionsOptimize probe concentration, incubation time, and temperature (on ice is recommended to minimize endocytosis).
High background staining Non-specific bindingDecrease the probe concentration. Ensure adequate washing steps. Include a quenching step.
Cell autofluorescenceImage cells before labeling to determine the level of autofluorescence. Use a fluorophore with emission in the red or far-red spectrum to minimize autofluorescence.
Cell death Cytotoxicity of the probeDecrease the probe concentration and/or incubation time. Ensure all buffers are sterile and at the correct pH.

Conclusion

This compound provides a valuable tool for the specific and covalent labeling of cell surface proteins. By following the detailed protocols and considering the potential applications outlined in these notes, researchers can effectively utilize this reagent to advance their studies in cell biology and drug development. Careful optimization of experimental conditions and the inclusion of appropriate controls are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Fluorescent Labeling of Proteins with N-Methylolmaleimide Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescent labeling of proteins is a pivotal technique in biological research and drug development, enabling the visualization and quantification of proteins in complex biological systems. N-Methylolmaleimide probes are a class of thiol-reactive fluorescent reagents that allow for the specific covalent attachment of a fluorophore to cysteine residues on a protein of interest. This specificity arises from the Michael addition reaction between the maleimide group and the sulfhydryl group of cysteine, forming a stable thioether bond.[1] This reaction is highly efficient and selective for thiols under physiological pH conditions (pH 6.5-7.5), which minimizes non-specific labeling of other amino acid residues.[1][2][3][4]

These application notes provide a comprehensive guide to the principles and methodologies for the fluorescent labeling of proteins using this compound probes. Detailed experimental protocols, factors influencing labeling efficiency, and data presentation are outlined to assist researchers in successfully conjugating fluorescent probes to their proteins of interest.

Principle of the Reaction

The labeling reaction involves the nucleophilic attack of the thiolate anion from a cysteine residue on one of the double-bonded carbons of the this compound probe. This results in the formation of a stable, covalent thioether linkage. For this reaction to occur, the cysteine residues must be in a reduced state, meaning they possess a free sulfhydryl group (-SH). In many proteins, cysteine residues exist as disulfide bonds (-S-S-), which are unreactive with maleimides.[5] Therefore, a reduction step is often necessary prior to the labeling reaction to break these disulfide bonds and make the cysteine residues available for conjugation.[1][5]

Key Experimental Parameters

Several factors can influence the efficiency and specificity of the labeling reaction. Careful optimization of these parameters is crucial for successful protein conjugation.

ParameterRecommended Range/ValueRationaleReferences
pH 6.5 - 7.5Optimal for specific reaction with thiol groups. At pH > 7.5, reactivity with primary amines (e.g., lysine) and hydrolysis of the maleimide group can occur.[1][2][3][4]
Molar Ratio (Probe:Protein) 10:1 to 20:1A molar excess of the probe ensures efficient labeling. The optimal ratio should be determined empirically for each specific protein.[1][2][6]
Reaction Temperature 4°C to Room Temperature (20-25°C)Lower temperatures (4°C) for overnight incubations can help maintain protein stability, while room temperature allows for shorter reaction times (e.g., 2 hours).[1][5][6]
Reaction Time 2 hours to OvernightThe optimal time depends on the protein, buffer conditions, and temperature.[1][5][6][7]
Buffer Composition Amine-free buffers (e.g., PBS, HEPES, Tris)Buffers containing primary amines can compete with the protein for reaction with the maleimide probe. Buffers should also be free of thiols.[5][6][7]
Protein Concentration 1 - 10 mg/mLA common concentration range that promotes efficient reaction kinetics.[3][4][5][6]

Experimental Workflow

The overall workflow for fluorescently labeling a protein with an this compound probe can be summarized in the following steps:

Workflow cluster_prep Preparation cluster_reaction Labeling cluster_analysis Analysis & Purification A Prepare Protein Solution C Optional: Reduce Disulfide Bonds A->C B Prepare Probe Stock Solution D Incubate Protein with Probe B->D C->D E Quench Reaction (Optional) D->E F Purify Labeled Protein E->F G Characterize Labeled Protein F->G

Caption: General workflow for protein labeling with this compound probes.

Detailed Experimental Protocols

Protocol 1: Preparation of Reagents
  • Protein Solution:

    • Dissolve the protein of interest in a suitable amine-free and thiol-free buffer (e.g., 1X PBS, 10-100 mM Tris, or HEPES) at a pH between 7.0 and 7.5.[5][7]

    • The recommended protein concentration is between 1-10 mg/mL.[3][4][5][6]

    • To prevent re-oxidation of thiols, it is advisable to degas the buffer by applying a vacuum or by bubbling an inert gas (e.g., nitrogen or argon) through the solution.[5][6]

  • This compound Probe Stock Solution:

    • Allow the vial of the this compound probe to equilibrate to room temperature before opening to prevent moisture condensation.[3]

    • Prepare a stock solution of the probe (e.g., 10 mM) in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2][5][6][7]

    • Unused stock solution can be stored at -20°C, protected from light and moisture, for up to one month.[6][7]

Protocol 2: Reduction of Protein Disulfide Bonds (Optional)

This step is necessary if the protein's cysteine residues are involved in disulfide bonds.

  • To the prepared protein solution, add a 10- to 100-fold molar excess of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine).[5][6] TCEP is recommended as it does not contain a thiol group and does not need to be completely removed before adding the maleimide probe.[2]

  • Incubate the reaction mixture for approximately 30 minutes at room temperature.[7]

  • Flush the vial with an inert gas and seal it to prevent re-oxidation of the newly formed free thiols.[5][7]

Protocol 3: Labeling Reaction

ReactionMechanism cluster_reactants Reactants cluster_product Product Protein Protein-SH (Cysteine Residue) LabeledProtein Labeled Protein (Stable Thioether Bond) Protein->LabeledProtein Michael Addition Probe This compound Probe (Fluorophore Attached) Probe->LabeledProtein

Caption: Michael addition reaction between a protein's cysteine and a maleimide probe.

  • While gently stirring or vortexing the protein solution (either native or reduced), add the desired molar excess of the this compound probe stock solution. A 10- to 20-fold molar excess is a common starting point.[1][6]

  • Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[1][5][6] The optimal incubation time should be determined empirically.

Protocol 4: Quenching the Reaction (Optional)

To stop the labeling reaction, a quenching solution containing a low molecular weight thiol (e.g., 2-mercaptoethanol or L-cysteine) can be added to a final concentration of 10-20 mM. Incubate for 30 minutes at room temperature.[1] This will react with any excess maleimide probe.

Protocol 5: Purification of the Labeled Protein

It is crucial to remove the unreacted fluorescent probe from the labeled protein to prevent interference in downstream applications.[2]

  • Size-Exclusion Chromatography (e.g., Gel Filtration): This is the most common method for separating the larger labeled protein from the smaller, unreacted probe.[1][5]

    • Equilibrate a size-exclusion column (e.g., Sephadex G-25) with a suitable storage buffer (e.g., PBS).[7]

    • Apply the reaction mixture to the column and collect the fractions. The labeled protein will typically elute in the first colored fractions.

  • Dialysis: This method is suitable for water-soluble probes. Dialyze the reaction mixture against a large volume of the desired storage buffer with several buffer changes.[2][5]

  • Ultrafiltration: Spin concentrators with an appropriate molecular weight cutoff (MWCO) can also be used to remove the free dye.[7]

Protocol 6: Characterization of the Labeled Protein

After purification, it is important to determine the degree of labeling (DOL), which is the average number of fluorophore molecules conjugated to each protein molecule.[7]

  • Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance wavelength of the fluorophore (Amax).[6]

  • Calculate the protein concentration using the Beer-Lambert law, correcting the A280 reading for the absorbance of the fluorophore at that wavelength.[6]

    • Corrected A280 = A280 - (Amax × Correction Factor)

    • The correction factor is the ratio of the fluorophore's absorbance at 280 nm to its absorbance at its λmax. This value is typically provided by the probe manufacturer.

  • Calculate the molar concentration of the protein and the fluorophore.

  • The DOL is the ratio of the molar concentration of the fluorophore to the molar concentration of the protein.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - Insufficient reduction of disulfide bonds.- Hydrolysis of the maleimide probe.- Low molar ratio of probe to protein.- Suboptimal pH.- Increase the concentration of the reducing agent or the incubation time.- Prepare the probe stock solution fresh in anhydrous solvent.- Increase the molar excess of the probe.- Ensure the reaction buffer pH is between 6.5 and 7.5.
Protein Precipitation - High concentration of organic solvent from the probe stock solution.- Protein instability under the reaction conditions.- Use a more concentrated probe stock solution to minimize the volume of organic solvent added.- Perform the reaction at a lower temperature (4°C).
Non-specific Labeling - Reaction pH is too high (>7.5).- Lower the pH of the reaction buffer to the optimal range of 6.5-7.5.

Conclusion

Fluorescent labeling of proteins with this compound probes is a robust and specific method for covalently attaching fluorophores to cysteine residues. By carefully controlling the experimental parameters and following the detailed protocols outlined in these application notes, researchers can achieve efficient and specific labeling of their target proteins for a wide range of downstream applications in biological research and drug discovery.

References

Application of N-Substituted Maleimides in Solid-Phase Peptide Synthesis for Cysteine Modification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective modification of peptides is a cornerstone of modern drug development and proteomics research. Cysteine, with its nucleophilic thiol group, offers a prime target for site-specific conjugation of various moieties, including fluorophores, polyethylene glycol (PEG), and cytotoxic drugs for antibody-drug conjugates. N-substituted maleimides are a widely utilized class of reagents for the alkylation of cysteine residues. This reaction, a Michael addition, proceeds with high specificity and efficiency under mild conditions, making it highly compatible with solid-phase peptide synthesis (SPPS).

While the specific use of N-methylolmaleimide in SPPS is not extensively documented in peer-reviewed literature, the principles of cysteine alkylation by maleimides are well-established. This application note will provide a detailed overview and protocol for the use of N-substituted maleimides, such as the commonly used N-ethylmaleimide (NEM), for the on-resin modification of cysteine-containing peptides.

Principle of the Reaction

The core of the methodology lies in the reaction between the maleimide group and the thiol side chain of a cysteine residue. The thiol acts as a nucleophile, attacking one of the carbon atoms of the maleimide's double bond. This Michael addition results in the formation of a stable, covalent thioether bond, effectively "capping" the cysteine residue.[1][2] This process is highly selective for thiols at a pH range of 6.5-7.5, minimizing off-target reactions with other nucleophilic amino acid side chains like lysine or histidine.[2]

Advantages of On-Resin Cysteine Modification with Maleimides

  • High Specificity: The reaction is highly selective for the thiol group of cysteine under controlled pH conditions.[2][3]

  • Mild Reaction Conditions: The conjugation can be performed at or near neutral pH and at room temperature, preserving the integrity of the peptide.

  • Stable Linkage: The resulting thioether bond is stable, ensuring the integrity of the conjugate in biological systems.[2]

  • Compatibility with SPPS: The reaction can be seamlessly integrated into standard Fmoc- or Boc-based SPPS workflows after the peptide sequence has been assembled.

Quantitative Data Summary

The efficiency of cysteine alkylation with N-substituted maleimides is influenced by several factors, including pH, reagent concentration, and reaction time. The following tables summarize key quantitative data gathered from studies on N-ethylmaleimide (NEM), which can serve as a guide for optimizing the reaction with other N-substituted maleimides.

Table 1: Reaction Conditions for Cysteine Alkylation with N-Ethylmaleimide (NEM)

ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal for thiol selectivity. Lower pH can improve specificity but may slow the reaction rate.[3]
NEM Concentration 5 - 10 mMHigher concentrations can lead to non-specific alkylation of other residues like lysine and histidine.[3]
Reaction Time 1 - 60 minutesRapid reaction kinetics are often observed, with significant modification occurring within the first 5 minutes.[3]
Temperature Room Temperature (20-25 °C)Sufficient for efficient reaction.
Solvent DMF, NMP, or aqueous buffersCommon solvents for SPPS are suitable.[4]

Table 2: Specificity of N-Ethylmaleimide (NEM) Alkylation

Amino Acid ResidueReactivityConditions Favoring Non-Specific Alkylation
Cysteine HighPrimary target of alkylation.[1]
Lysine LowCan occur at higher pH and NEM concentrations.[3]
Histidine LowSome reactivity observed under more abrasive conditions.[3]
N-terminus LowCan be modified under certain conditions.[5]

Experimental Protocols

Protocol 1: On-Resin Cysteine Modification with an N-Substituted Maleimide

This protocol describes a general procedure for the modification of a cysteine-containing peptide on a solid support after completion of the peptide synthesis.

Materials:

  • Peptide-resin with a deprotected cysteine residue

  • N-substituted maleimide (e.g., N-ethylmaleimide)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Dichloromethane (DCM)

  • Reaction vessel for SPPS

  • Shaker or agitator

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for 30-60 minutes.

  • Washing: Wash the resin extensively with DMF (3 x 1 min) to remove any residual reagents from the synthesis.

  • Equilibration: Equilibrate the resin with a 1:1 mixture of DMF and phosphate buffer (0.1 M, pH 7.0) for 5 minutes.

  • Reagent Preparation: Prepare a 10 mM solution of the N-substituted maleimide in the 1:1 DMF/phosphate buffer mixture.

  • Alkylation Reaction: Add the maleimide solution to the resin (using a 5-10 fold molar excess of the maleimide relative to the peptide on the resin).

  • Incubation: Agitate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min).

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Monitoring the Alkylation Reaction

Materials:

  • Small sample of the peptide-resin from the alkylation reaction

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Ether (cold)

  • Centrifuge

  • HPLC-MS system

Procedure:

  • Sample Collection: Withdraw a small amount of the resin (e.g., 2-5 mg) from the reaction vessel.

  • Washing: Wash the resin sample with DMF and DCM and dry it.

  • Cleavage: Treat the resin sample with the cleavage cocktail for 1-2 hours.

  • Precipitation: Precipitate the cleaved peptide by adding cold ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Analysis: Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by HPLC-MS to determine the extent of modification. The modified peptide will have a mass increase corresponding to the mass of the N-substituted maleimide.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Peptide_Cys Peptide-Cys-SH Thioether Peptide-Cys-S-Maleimide-R (Stable Thioether Adduct) Peptide_Cys->Thioether Michael Addition (pH 6.5-7.5) Maleimide N-R-Maleimide Maleimide->Thioether

Caption: Reaction mechanism of cysteine alkylation by an N-substituted maleimide.

Experimental_Workflow start Start: Peptide-Resin (Post-SPPS) swell 1. Swell Resin in DMF/NMP start->swell wash1 2. Wash with DMF swell->wash1 equilibrate 3. Equilibrate with DMF/Phosphate Buffer (pH 7) wash1->equilibrate prepare_reagent 4. Prepare N-Substituted Maleimide Solution equilibrate->prepare_reagent react 5. Add Maleimide Solution to Resin & Incubate prepare_reagent->react wash2 6. Wash with DMF & DCM react->wash2 dry 7. Dry Resin wash2->dry cleave 8. Cleave and Deprotect dry->cleave purify 9. Purify by HPLC cleave->purify end End: Purified Modified Peptide purify->end

Caption: Experimental workflow for on-resin peptide modification with an N-substituted maleimide.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Methylolmaleimide Reactions with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reaction between N-Methylolmaleimide and a thiol?

The optimal pH range for the reaction of this compound with a thiol is between 6.5 and 7.5.[1] This pH range provides an effective balance between the reactivity of the thiol group and the stability of the maleimide ring, leading to high reaction efficiency and selectivity.

Q2: What occurs if the reaction pH is below 6.5?

At a pH below 6.5, the rate of the reaction between this compound and the thiol will be significantly reduced. This is because the thiol exists predominantly in its protonated form (R-SH), which is less nucleophilic than the deprotonated thiolate anion (R-S⁻). The concentration of the reactive thiolate is lower at acidic pH, thus slowing down the Michael addition reaction.

Q3: What are the consequences of performing the reaction at a pH above 7.5?

Exceeding a pH of 7.5 introduces two primary risks:

  • Loss of Selectivity: The reactivity of primary amines, such as the ε-amino group of lysine residues, towards the maleimide increases at higher pH.[1] This can lead to the formation of undesired, non-specific conjugation products.

  • Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, which is accelerated at alkaline pH. This hydrolysis results in the opening of the ring to form an unreactive maleamic acid derivative, which can no longer react with thiols, thereby reducing the overall yield of the desired conjugate.[2][3]

Q4: Can this compound react with other amino acid residues besides cysteine?

Yes, under non-optimal pH conditions, this compound can react with other amino acid residues. The most common side reaction is with the primary amine of lysine residues, which becomes more significant at a pH above 7.5.[1] There is also potential for reaction with the imidazole ring of histidine.

Q5: How can I prevent hydrolysis of the this compound reagent?

To minimize the hydrolysis of this compound, it is recommended to:

  • Maintain the reaction pH within the optimal range of 6.5-7.5.

  • Prepare aqueous solutions of the this compound reagent immediately before use.

  • If storage in solution is necessary, use a dry, aprotic solvent such as DMSO or DMF and store at -20°C, protected from moisture.

Troubleshooting Guide

Problem Potential Cause Solution
Low or No Conjugation Yield This compound Hydrolysis: The reagent was inactivated due to exposure to moisture or high pH.Prepare fresh this compound stock solutions in an anhydrous solvent (e.g., DMSO, DMF) immediately before the experiment. Ensure the reaction buffer pH is maintained between 6.5 and 7.5.
Oxidized Thiols: The thiol groups on the target molecule have formed disulfide bonds and are unavailable for reaction.Reduce disulfide bonds prior to conjugation using a non-thiol-based reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Ensure complete removal of any thiol-containing reducing agents (e.g., DTT, β-mercaptoethanol) before adding the this compound.
Suboptimal Molar Ratio: An insufficient excess of the this compound reagent was used.Use a molar excess of the this compound reagent, typically between 10- to 20-fold over the thiol-containing molecule.
Heterogeneous Product Mixture Reaction with Primary Amines: The reaction pH was too high (above 7.5), leading to conjugation with lysine residues.Carefully prepare and monitor the pH of the reaction buffer to ensure it remains within the 6.5-7.5 range throughout the reaction.
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, a rearrangement of the initial adduct can occur.This side reaction is more pronounced at basic pH.[4] Performing the conjugation at a lower pH (around 6.5) can help minimize this rearrangement. If possible, avoid conjugation to an N-terminal cysteine if this is a concern.

Data Presentation

The following tables summarize the quantitative data regarding the effect of pH on the this compound-thiol reaction and its associated side reactions. Please note that the hydrolysis data is for N-hydroxymethylmaleimide (HMMI), a structurally similar compound, and is used as a proxy for this compound.

Table 1: Effect of pH on the Thiol-Maleimide Reaction Rate and Major Side Reactions

pHRelative Thiol Reaction RateRelative Maleimide Hydrolysis Rate*Potential for Reaction with AminesPotential for Thiazine Rearrangement (N-terminal Cys)
< 6.5 SlowVery LowVery LowLow
6.5 - 7.5 Optimal Low to ModerateLowModerate
> 7.5 FastHighHighHigh

*Data based on the hydrolysis of N-hydroxymethylmaleimide (HMMI).[2]

Table 2: Quantitative Data on the pH Dependence of Thiazine Rearrangement

pHTime (hours)Thiazine Isomer (%)
5.0 240.1
7.3 2470
8.4 24~90

Data adapted from a study on a model peptide with an N-terminal cysteine.[4]

Table 3: Hydrolysis Rate Constants for N-hydroxymethylmaleimide (HMMI) at Different pH Values and Temperatures

pHTemperature (°C)Second-Order Rate Constant (k) (M⁻¹s⁻¹)
7-910-50Proportional to [OH⁻]
< 410-50Independent of pH

This table summarizes the findings from a study on the hydrolysis of HMMI and indicates the pH-dependent nature of the hydrolysis reaction.[2]

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Thiol-Containing Protein

  • Buffer Preparation: Prepare a suitable conjugation buffer (e.g., 100 mM phosphate buffer, 50 mM HEPES) and adjust the pH to 7.0-7.5. Degas the buffer thoroughly by vacuum or by sparging with an inert gas (e.g., nitrogen, argon) to prevent oxidation of thiols.

  • Protein Preparation and Reduction (if necessary):

    • Dissolve the thiol-containing protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds, add a 10- to 50-fold molar excess of a non-thiol reducing agent such as TCEP.

    • Incubate the mixture for 30-60 minutes at room temperature to ensure complete reduction of the disulfide bonds.

    • If a thiol-containing reducing agent (e.g., DTT) was used, it must be removed by dialysis or a desalting column before proceeding.

  • This compound Solution Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in a dry, anhydrous solvent such as DMSO or DMF.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the maleimide over the protein.

    • Gently mix the reaction solution and incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching of Unreacted Maleimide (Optional): To stop the reaction and consume any excess this compound, add a small molecule thiol such as L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM.

  • Purification: Remove excess this compound and other small molecules from the conjugated protein using a suitable method such as size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.

  • Characterization: Confirm the success of the conjugation by appropriate analytical techniques, such as SDS-PAGE (to observe a shift in molecular weight), mass spectrometry (to determine the final mass of the conjugate), or UV-Vis spectroscopy (if a chromophoric maleimide was used).

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Buffer Prepare & Degas Buffer (pH 6.5-7.5) Mix Mix Protein and This compound Buffer->Mix Protein Prepare Thiolated Protein Solution Protein->Mix Maleimide Prepare Fresh This compound Solution Maleimide->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Excess Maleimide Incubate->Quench Purify Purify Conjugate Quench->Purify Analyze Analyze Product Purify->Analyze

Caption: Experimental workflow for this compound conjugation.

pH_Effects Effect of pH on this compound Reaction cluster_low_pH Low pH (< 6.5) cluster_high_pH High pH (> 7.5) Optimal_pH Optimal pH (6.5 - 7.5) Low_Rate Slow Reaction Rate (Protonated Thiol) Optimal_pH->Low_Rate Decreasing pH Hydrolysis Maleimide Hydrolysis (Inactive Product) Optimal_pH->Hydrolysis Increasing pH Amine_Reaction Reaction with Amines (Loss of Selectivity) Optimal_pH->Amine_Reaction Increasing pH

Caption: Influence of pH on reaction outcomes.

References

preventing hydrolysis of N-Methylolmaleimide in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Methylolmaleimide. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on preventing the hydrolysis of this compound in solution. Here you will find frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it a critical issue?

A1: this compound hydrolysis is a chemical reaction where the maleimide ring is opened by the addition of water, forming a non-reactive N-methylolmaleamic acid. This is a significant concern because the hydrolyzed form of this compound can no longer react with thiol groups (e.g., on proteins or other molecules), leading to a reduction in conjugation efficiency, lower yields of the desired product, and potential complications in purification and analysis.[1][2][3]

Q2: What are the primary factors that influence the rate of this compound hydrolysis?

A2: The main factors influencing the rate of this compound hydrolysis are:

  • pH: The rate of hydrolysis is highly dependent on pH and increases significantly in alkaline conditions (pH > 7).[1][2][3]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Buffer Composition: The presence of nucleophiles other than water in the buffer could potentially increase the rate of degradation.

Q3: What is the optimal pH range for performing conjugation reactions with this compound to minimize hydrolysis?

A3: To achieve the highest efficiency for the thiol-maleimide conjugation while minimizing hydrolysis, it is recommended to maintain the pH of the reaction buffer between 6.5 and 7.5. In this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis remains relatively low.

Q4: How should I prepare and store this compound solutions to prevent premature hydrolysis?

A4: To prevent premature hydrolysis, this compound should be stored as a dry powder at -20°C, protected from moisture. For preparing stock solutions, use an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Aqueous solutions of this compound should be prepared fresh immediately before use and should not be stored.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency Hydrolysis of this compound: The maleimide group may have hydrolyzed before or during the conjugation reaction.Verify pH: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5 using a calibrated pH meter. Fresh Reagents: Prepare fresh aqueous solutions of this compound immediately before initiating the conjugation. Control Temperature: Perform the reaction at room temperature or 4°C to minimize hydrolysis. Avoid heating.
Inconsistent Results Between Experiments Variable Levels of Maleimide Hydrolysis: The extent of hydrolysis may differ between experimental setups.Standardize Protocol: Use freshly prepared buffers and this compound solutions for each experiment. Monitor and Control: Carefully control the pH and temperature of your reaction. Minimize Time in Aqueous Solution: Reduce the time the maleimide reagent is in an aqueous solution before starting the conjugation.
Presence of Unexpected Byproducts Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines (e.g., lysine residues), leading to non-specific conjugation.Maintain Optimal pH: Strictly maintain the reaction pH between 6.5 and 7.5. Buffer Selection: Use non-amine and thiol-free buffers such as phosphate-buffered saline (PBS), MES, or HEPES. Avoid buffers containing primary amines like Tris.

Quantitative Data Summary

The stability of this compound is highly dependent on pH and temperature. The following tables summarize the catalytic rate constants for the alkaline hydrolysis of this compound (referred to as N-hydroxymethylmaleimide in the cited literature).

Table 1: Catalytic Rate Constants (kOH) for this compound Hydrolysis at Various Temperatures [1]

Temperature (°C)kOH (M⁻¹ s⁻¹)
100.83
202.0
304.3
408.8
5017.0

Table 2: Comparison of Catalytic Rate Constants for Hydrolysis of Various N-Alkylmaleimides at 30°C [1][2][3]

CompoundkOH (M⁻¹ s⁻¹)
This compound (HMMI) 4.3
Maleimide (MI)3.5
N-Methylmaleimide (MMI)2.5
N-Ethylmaleimide (EMI)2.2

Data indicates that this compound is more susceptible to alkaline hydrolysis compared to other common maleimide derivatives.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolve: Prepare a concentrated stock solution (e.g., 10-20 mM) by dissolving the powder in anhydrous DMSO or DMF.

  • Mix: Vortex the solution until the powder is completely dissolved.

  • Store: Store the stock solution at -20°C in a desiccated environment.

Protocol 2: Monitoring this compound Hydrolysis by UV-Vis Spectrophotometry

This protocol is based on the methodology described by Matsui and Aida (1978).[1]

  • Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., phosphate buffers for the pH 6.5-8.0 range). Ensure the buffers are degassed.

  • Solution Preparation: Prepare a fresh aqueous solution of this compound in the chosen buffer immediately before the experiment. A typical starting concentration is in the range of 0.1-1 mM.

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure the absorbance at the λmax of this compound (around 300 nm).

  • Kinetic Measurement:

    • Place the this compound solution in a cuvette and place it in the temperature-controlled sample holder of the spectrophotometer.

    • Record the absorbance at regular time intervals. The rate of hydrolysis can be determined by the decrease in absorbance over time as the maleimide ring is cleaved.

  • Data Analysis: The pseudo-first-order rate constant (k_obs) can be calculated from the slope of a plot of ln(A_t - A_∞) versus time, where A_t is the absorbance at time t, and A_∞ is the absorbance at the completion of the reaction.

Visualizations

Hydrolysis_Mechanism NMM This compound TS Tetrahedral Intermediate NMM->TS + OH⁻ (Hydroxide Ion) (Rate-determining step) Product N-Methylolmaleamic Acid (Inactive) TS->Product Ring Opening

Caption: Mechanism of this compound Hydrolysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagent Prepare Fresh this compound Solution in Anhydrous Solvent mix Mix Reagents at Controlled Temperature prep_reagent->mix prep_buffer Prepare Degassed Buffer (pH 6.5 - 7.5) prep_buffer->mix monitor Monitor Reaction Progress mix->monitor purify Purify Conjugate monitor->purify analyze Analyze Product Stability and Purity purify->analyze

Caption: Recommended Workflow for Conjugation Reactions.

References

strategies to improve the stability of N-Methylolmaleimide conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methylolmaleimide conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in this compound conjugates?

The principal cause of instability in conjugates formed via maleimide-thiol chemistry is the reversibility of the initial Michael addition reaction. This reversal, known as a retro-Michael reaction, is particularly prevalent in vivo where endogenous thiols, such as glutathione, can displace the conjugated molecule, leading to premature payload release.[1][2][3] A competing reaction is the hydrolysis of the thiosuccinimide ring, which, in contrast, leads to a more stable, irreversible conjugate.[4][5][6]

Q2: Can you explain the retro-Michael reaction and its consequences?

The retro-Michael reaction is a β-elimination process that breaks the thioether bond between the maleimide and the thiol (e.g., a cysteine residue on a protein).[1] This reaction is problematic as it leads to deconjugation of the payload (e.g., a drug or a dye).[3] In a biological environment, the released maleimide can then react with other available thiols, such as glutathione or albumin, leading to off-target effects and reduced therapeutic efficacy.[1][7]

Q3: How does hydrolysis of the thiosuccinimide ring improve conjugate stability?

Hydrolysis involves the opening of the succinimide ring in the conjugate to form a succinamic acid thioether.[6] This ring-opened product is no longer susceptible to the retro-Michael reaction, effectively locking the conjugate and rendering it stable against thiol exchange.[4][5][8] Therefore, promoting controlled hydrolysis after conjugation is a key strategy for enhancing long-term stability.[5]

Q4: Are there other side reactions to be aware of during conjugation?

Yes, when conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the newly formed succinimidyl thioether rearranges to a six-membered thiazine structure.[9] The rate of this rearrangement is influenced by the pH of the reaction medium and the amino acid sequence adjacent to the cysteine.[9]

Troubleshooting Guide

Problem 1: My antibody-drug conjugate (ADC) is losing its payload in plasma stability assays.

  • Possible Cause: The conjugate is undergoing a retro-Michael reaction, leading to thiol exchange with molecules in the plasma like glutathione or albumin.[1][7] This is a common issue for conventional N-alkyl maleimide conjugates.

  • Troubleshooting Steps:

    • Promote Hydrolysis: After the initial conjugation reaction, adjust the pH of the buffer to 8.0-8.5 and incubate for an additional 2-24 hours.[10] This encourages the hydrolysis of the thiosuccinimide ring, creating a stable, irreversible linkage.[4][5]

    • Switch Maleimide Chemistry: Consider using "next-generation" maleimides designed for enhanced stability.

      • N-Aryl Maleimides: Maleimides with electron-withdrawing N-substituents (e.g., N-phenyl) significantly accelerate the rate of stabilizing hydrolysis.[5][10]

      • Self-Hydrolyzing Maleimides: These incorporate a basic amino group that provides intramolecular catalysis of the ring-opening hydrolysis, allowing for rapid stabilization at neutral pH.[5][10]

    • Analyze Degradation: Use LC-MS to analyze the plasma sample over time to confirm that payload loss is occurring and to identify the degradation products.[10]

Problem 2: The conjugation reaction is inefficient, resulting in a low degree of labeling (DOL).

  • Possible Cause: The maleimide reagent may have hydrolyzed before it could react with the target thiol.[11] Maleimide stock solutions, especially in aqueous buffers, have limited stability.

  • Troubleshooting Steps:

    • Prepare Fresh Reagents: Always prepare maleimide stock solutions fresh in an anhydrous, water-miscible solvent like DMSO or DMF.

    • Control Reaction Time: Add the maleimide solution to the protein solution immediately after preparation. While the conjugation reaction is typically fast (1-2 hours), unnecessarily long reaction times can increase the chance of maleimide hydrolysis, especially with more reactive N-aryl maleimides.[10][12]

    • Optimize pH: The conjugation reaction should be performed in a degassed buffer at a pH of 7.0-7.5.[10] Higher pH values can accelerate the hydrolysis of the unconjugated maleimide.

    • Ensure Thiol Availability: If the target thiols are from reduced disulfide bonds, ensure the reducing agent (e.g., DTT) is completely removed before adding the maleimide reagent, as it will compete for the reaction. TCEP can be used as it does not contain a free thiol and typically does not need to be removed.[10]

Problem 3: My conjugate appears heterogeneous and aggregates upon storage.

  • Possible Cause: The physical stability of the protein may be compromised by the conjugation process itself. The addition of a payload can increase surface hydrophobicity, leading to a greater tendency to aggregate.[13][14] Heterogeneity can arise from a mixture of stable (hydrolyzed) and unstable (unhydrolyzed) conjugate forms, as well as aggregation.

  • Troubleshooting Steps:

    • Confirm Complete Hydrolysis: If using a hydrolysis-based stabilization strategy, use RP-HPLC or LC-MS to confirm that the conversion to the ring-opened form is complete.[11]

    • Optimize Formulation: Screen different buffer conditions (pH, excipients) for storage. Formulation changes may be needed to stabilize the final conjugate against aggregation.

    • Characterize Higher Order Structure: Use biophysical techniques like calorimetry and spectroscopy to assess the impact of conjugation on the protein's secondary and tertiary structure and overall conformational stability.[13][14]

Data Summary: Stability of Maleimide Conjugates

The stability of a maleimide conjugate is often evaluated by its hydrolysis half-life (the time it takes for 50% of the conjugate to undergo stabilizing ring-opening) or its stability in the presence of competing thiols.

Maleimide TypeConditionStability Metric (Half-life, t½)Reference
N-ethyl maleimide (NEM) conjugateIncubated with glutathione3.1 - 18 hours (for thiol exchange)[7]
N-phenyl maleimide (NPM) conjugateIncubated with glutathioneRapid thiol exchange reported[7]
N-Aryl (N-Phenyl) thiosuccinimidepH 7.4, 37°C1.5 hours (for hydrolysis)[11]
N-Aryl (N-Fluorophenyl) thiosuccinimidepH 7.4, 37°C0.7 hours (for hydrolysis)[11]
Self-Hydrolyzing Maleimide (DPR-based)pH 7.4, 22°C2.0 - 2.6 hours (for hydrolysis)[10][11]

Visual Diagrams

G cluster_0 Conjugation cluster_1 Degradation Pathway cluster_2 Stabilization Pathway Protein_SH Protein-SH Conjugate Thiosuccinimide Conjugate (Unstable Intermediate) Protein_SH->Conjugate Michael Addition Maleimide Payload-Maleimide Maleimide->Conjugate pH 7.0-7.5 Deconjugated Deconjugated Protein & Released Payload Conjugate->Deconjugated Retro-Michael Reaction (e.g., + Glutathione) Stable_Conjugate Ring-Opened Conjugate (Stable) Conjugate->Stable_Conjugate Hydrolysis (pH > 7.5)

Caption: Competing pathways for a maleimide-thiol conjugate.

G cluster_0 Transcyclization of N-Terminal Cys Conjugate A Initial Thiosuccinimide Adduct (5-membered ring) B Intramolecular Attack by N-terminal Amine A->B pH > 7 C Stabilized Thiazine Product (6-membered ring) B->C G start Start: Purified Conjugate step1 Incubate conjugate in plasma at 37°C start->step1 step2 Withdraw aliquots at multiple time points (e.g., 0, 4, 24, 48h) step1->step2 step3 Quench reaction (e.g., freeze or process) step2->step3 step4 Analyze by LC-MS for intact conjugate mass step3->step4 step5 Deconvolute mass spectra to obtain zero-charge profiles step4->step5 step6 Plot % intact conjugate vs. time step5->step6 end Result: Determine stability profile and calculate half-life step6->end

References

Technical Support Center: Minimizing Off-Target Reactions of N-Methylolmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on utilizing N-Methylolmaleimide and other N-alkylmaleimides in bioconjugation, with a focus on minimizing common off-target reactions. Below are troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the specificity, stability, and purity of your conjugated molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target reactions of this compound and how can they be avoided?

The primary off-target reactions include hydrolysis of the maleimide ring and reaction with primary amines.

  • Hydrolysis: The maleimide ring can be opened by hydrolysis, a reaction that becomes faster as pH increases.[1][2][3] This side reaction renders the maleimide inactive towards thiols.[1] To minimize hydrolysis, prepare maleimide solutions in anhydrous solvents like DMSO or DMF immediately before use and avoid storing them in aqueous solutions.[4][5]

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the ε-amino group of lysine residues.[1][3] This compromises the selectivity of the conjugation. To ensure high selectivity for thiols, it is crucial to maintain the reaction pH between 6.5 and 7.5.[1] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]

Q2: What is the optimal pH for selective maleimide-thiol conjugation?

The optimal pH range for the thiol-maleimide reaction is 6.5 to 7.5.[1]

  • Below pH 6.5, the reaction rate slows significantly because the thiol group is less likely to be in its reactive thiolate form.[1][3]

  • Above pH 7.5, the selectivity for thiols is reduced, and the rate of two side reactions increases: reaction with primary amines (e.g., lysines) and hydrolysis of the maleimide ring.[1][3]

Q3: How should this compound reagents and the final conjugates be stored?

  • This compound Reagent: Store the solid reagent in a cool, dry place, protected from moisture, often at 2-8°C.[6][7] For solutions, prepare a stock in an anhydrous solvent like DMSO or DMF and store it at -20°C for up to a month.[4] Avoid repeated freeze-thaw cycles.

  • Conjugated Product: For best results, use the purified conjugate immediately.[8] If short-term storage is necessary, keep the solution at 2-8°C for up to one week, protected from light.[8] For long-term storage (up to a year), add stabilizers like 5-10 mg/mL BSA and 0.01-0.03% sodium azide, or add glycerol to a final concentration of 50% and store at -20°C.[4]

Q4: Why and how should I quench unreacted maleimide after conjugation?

Quenching is essential to deactivate excess maleimide, preventing it from reacting non-specifically with other molecules in downstream applications or in vivo.[9][10] Unquenched maleimides can lead to off-target effects, aggregation, and high background signals.[10][11]

The reaction is quenched by adding a small molecule with a free thiol group.[9][10] Common quenching agents include L-cysteine, β-mercaptoethanol (BME), and dithiothreitol (DTT).[9][10] The quenching agent is typically added to a final concentration of 10-50 mM and incubated for 15-30 minutes after the primary conjugation reaction is complete.[3]

Q5: What analytical methods are used to detect off-target products and assess conjugate quality?

A suite of analytical techniques is necessary to characterize the complex nature of bioconjugates.[12][13] Key methods include:

  • Hydrophobic Interaction Chromatography (HIC): A robust method for determining the drug-to-antibody ratio (DAR) and separating species with different drug loads under native conditions.[13][14]

  • Reversed-Phase HPLC (RP-HPLC): Used to evaluate payload stability and can provide information on the drug load on the light and heavy chains of an antibody, often after a reduction step.[15]

  • Mass Spectrometry (MS): Provides accurate molecular weight information for the intact conjugate and its subunits, confirming identity and calculating the DAR.[13][15]

  • Size-Exclusion Chromatography (SEC): The standard method for quantifying high molecular weight species, such as aggregates, and detecting fragmentation.[13][15]

Data Presentation

Table 1: Effect of pH on N-Alkylmaleimide Reactions

pH Range Reaction with Thiols (-SH) Off-Target Reaction with Amines (-NH₂) Off-Target Maleimide Hydrolysis Recommendation
< 6.5 Reaction rate is significantly reduced.[1] Negligible. Slow. Not recommended for efficient conjugation.
6.5 - 7.5 Optimal. Fast and selective reaction.[1] Reaction is ~1,000 times slower than with thiols.[1] Occurs but is generally slower than the thiol reaction. Highly Recommended for specific thiol conjugation.

| > 7.5 | Reaction remains fast. | Becomes a significant competitive side reaction.[1][3] | Rate of hydrolysis increases significantly.[1][3][16] | Not recommended due to loss of selectivity and reagent stability. |

Table 2: Summary of Analytical Methods for Conjugate Characterization

Critical Quality Attribute (CQA) Primary Analytical Method Orthogonal/Confirmatory Methods Key Insights Provided
Drug-to-Antibody Ratio (DAR) & Distribution Hydrophobic Interaction Chromatography (HIC)[14] Mass Spectrometry (MS), RP-HPLC[13] Quantifies average drug load and distribution of different species (e.g., DAR0, DAR2, DAR4).
Aggregation & Fragmentation Size-Exclusion Chromatography (SEC)[15] Capillary Electrophoresis (CE-SDS), Dynamic Light Scattering (DLS)[13] Measures the percentage of high molecular weight species (aggregates) and fragments.
Purity & Identity Mass Spectrometry (MS)[15] Peptide Mapping, Amino Acid Analysis[13] Confirms the molecular weight of the conjugate and identifies conjugation sites.

| Free Drug Species | Reversed-Phase HPLC (RP-HPLC)[15] | Enzyme-Linked Immunosorbent Assay (ELISA)[14] | Detects and quantifies unconjugated drug/payload, a critical stability and safety attribute.[14] |

Visualizations

cluster_0 This compound Reaction Pathways Maleimide Maleimide (Reactive) Conjugate Desired Thioether Conjugate (Stable) Maleimide->Conjugate pH 6.5 - 7.5 (Optimal) AmineAdduct Amine Adduct (Off-Target) Maleimide->AmineAdduct pH > 7.5 (Side Reaction) Hydrolyzed Maleamic Acid (Inactive) Maleimide->Hydrolyzed pH > 7.5 (Side Reaction) Thiol Target Thiol (e.g., Cysteine) Thiol->Conjugate Amine Off-Target Amine (e.g., Lysine) Amine->AmineAdduct Water Water (Hydrolysis) Water->Hydrolyzed

Caption: this compound desired and off-target reaction pathways.

cluster_1 Troubleshooting Workflow for Low Conjugation Yield Start Low Conjugation Yield Observed CheckpH Is pH between 6.5 - 7.5? Start->CheckpH CheckReagent Was maleimide solution prepared fresh in anhydrous solvent? CheckpH->CheckReagent Yes AdjustpH Adjust pH of reaction buffer CheckpH->AdjustpH No CheckBuffer Is buffer non-nucleophilic (e.g., PBS, HEPES)? CheckReagent->CheckBuffer Yes PrepareFresh Prepare fresh maleimide solution CheckReagent->PrepareFresh No CheckThiol Were disulfide bonds reduced (e.g., with TCEP)? CheckBuffer->CheckThiol Yes ChangeBuffer Use a non-amine, non-thiol buffer CheckBuffer->ChangeBuffer No ReduceProtein Add TCEP to reduce disulfide bonds CheckThiol->ReduceProtein No Success Yield Improved CheckThiol->Success Yes AdjustpH->Success PrepareFresh->Success ChangeBuffer->Success ReduceProtein->Success

Caption: Troubleshooting logic for low maleimide conjugation yield.

Experimental Protocols

Protocol 1: General Procedure for Selective Thiol Conjugation

This protocol outlines the steps for labeling a thiol-containing protein with a maleimide-functionalized molecule.

Materials:

  • Thiol-containing protein (e.g., antibody, peptide).

  • Maleimide-functionalized molecule (dissolved in anhydrous DMSO or DMF).[4][17]

  • Reaction Buffer: Degassed PBS, HEPES, or Tris buffer, pH 7.0-7.5.[8][17]

  • Reducing Agent (Optional): TCEP (tris(2-carboxyethyl)phosphine) solution.

  • Quenching Agent: L-cysteine or β-mercaptoethanol solution (e.g., 1 M stock).[9]

  • Purification System: Size-exclusion chromatography (e.g., desalting column) or dialysis cassette.[5][9]

Procedure:

  • Prepare Protein Solution: Dissolve the protein to be labeled in the degassed reaction buffer at a concentration of 1-10 mg/mL.[17][18]

  • Reduce Disulfide Bonds (if necessary): If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution.[1] Incubate at room temperature for 30-60 minutes. Note: Do not use DTT as it contains free thiols that will react with the maleimide.

  • Prepare Maleimide Solution: Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[4]

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a common starting point).[4][8] Add the maleimide solution dropwise while gently stirring.

  • Incubation: Incubate the reaction mixture, protected from light, for 2 hours at room temperature or overnight at 4°C.[1][8]

  • Quench Reaction: Add the quenching agent stock solution to the reaction mixture to a final concentration of 10-20 mM.[1] Incubate for an additional 15-30 minutes at room temperature to deactivate any excess maleimide.[3]

  • Purification: Remove the excess maleimide reagent, quenching agent, and any byproducts by purifying the conjugate. This is commonly done using size-exclusion chromatography (desalting columns) or dialysis.[5][9]

Protocol 2: RP-HPLC Method for Analyzing Conjugate Purity and Hydrolysis

This method can be used to separate the intact conjugate from hydrolyzed maleimide species and other impurities.

Materials:

  • Purified conjugate sample.

  • HPLC System with a UV detector.

  • Reverse-phase C18 column.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

Procedure:

  • Sample Preparation: Dilute the conjugate sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • HPLC System Setup:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 20%).

    • Set the flow rate (e.g., 1 mL/min).

    • Set the UV detector to an appropriate wavelength to monitor the protein (e.g., 280 nm) and/or the payload if it has a chromophore.

  • Injection: Inject a suitable volume of the prepared sample (e.g., 20 µL).

  • Chromatographic Separation: Run a linear gradient to increase the concentration of Mobile Phase B. A typical gradient might be from 20% to 80% B over 30-40 minutes.

  • Data Analysis: Integrate the peak areas of the different species. The intact conjugate will typically elute as a sharp peak, while hydrolyzed or other modified forms may appear as separate, often broader, peaks. The relative peak areas can be used to estimate purity and the extent of off-target reactions.

References

Technical Support Center: N-Methylolmaleimide Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on N-Methylolmaleimide reaction kinetics. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the reaction rate of this compound?

A1: As a general principle, increasing the temperature increases the rate of chemical reactions.[1][2] This is because higher temperatures provide the reacting molecules with more kinetic energy, leading to more frequent and energetic collisions. This relationship is quantitatively described by the Arrhenius equation, which links the reaction rate constant (k) to the absolute temperature (T) and the activation energy (Ea).[3][4]

Q2: What is the Arrhenius equation and how is it relevant to my this compound reactions?

A2: The Arrhenius equation is a fundamental formula in chemical kinetics that describes the temperature dependence of reaction rates.[3] The equation is:

k = A * exp(-Ea / RT)

Where:

  • k is the rate constant

  • A is the pre-exponential factor (related to collision frequency and orientation)

  • Ea is the activation energy (the minimum energy required for a reaction to occur)

  • R is the universal gas constant

  • T is the absolute temperature in Kelvin

For your experiments with this compound, this equation allows you to predict how changing the temperature will alter the reaction rate. By determining the activation energy, you can control the reaction's speed by adjusting the temperature.[1][4]

Q3: My this compound reaction is not proceeding at the expected rate. What could be the issue?

A3: Several factors could be influencing your reaction rate. A common issue is the reaction temperature being too low, which results in insufficient kinetic energy to overcome the activation barrier. Conversely, if the temperature is too high, you may encounter undesirable side reactions or degradation of your reactants or products.[5][6][7] It is also important to consider that at elevated temperatures, side reactions such as maleimide homopolymerization can occur, which may compete with your desired reaction.[8]

Q4: I'm observing unexpected byproducts in my reaction at higher temperatures. What could be happening?

A4: At elevated temperatures, this compound, like other maleimides, can undergo self-polymerization.[8] This thermally initiated free-radical polymerization can lead to the formation of unwanted oligomers or polymers, reducing the yield of your desired product. Additionally, if this compound is part of a reversible reaction system, such as a Diels-Alder reaction, higher temperatures can favor the reverse reaction (retro-Diels-Alder), leading to the dissociation of the product.[8][9]

Troubleshooting Guides

Issue: Slow or Stalled Reaction
Possible Cause Troubleshooting Step
Insufficient Temperature Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress at each step using an appropriate analytical technique (e.g., NMR, HPLC, or TLC).
Low Reactant Concentration Ensure that the concentrations of this compound and other reactants are within the optimal range for the reaction.
Solvent Effects The choice of solvent can significantly impact reaction kinetics. Consult the literature for solvents that are known to be effective for similar maleimide reactions.
Inhibitor Presence Trace amounts of inhibitors can quench the reaction. Ensure all glassware is clean and reagents are of high purity.
Issue: Formation of Insoluble Material or Gels
Possible Cause Troubleshooting Step
Maleimide Homopolymerization This is a common side reaction at higher temperatures.[8] Consider running the reaction at a lower temperature for a longer duration. The addition of a radical inhibitor might also be necessary if the reaction chemistry allows.
High Reactant Concentration High concentrations can favor intermolecular side reactions leading to polymerization. Try decreasing the concentration of your reactants.
Issue: Low Product Yield Despite Full Reactant Consumption
Possible Cause Troubleshooting Step
Product Degradation The desired product may be thermally unstable at the reaction temperature.[5][6][7] Attempt the reaction at a lower temperature or consider methods for in-situ product protection or removal from the reaction mixture.
Equilibrium Limitations (for reversible reactions) For reversible reactions like the Diels-Alder reaction, high temperatures can shift the equilibrium towards the reactants.[9][10] If applicable, try running the reaction at a lower temperature to favor the forward reaction.

Experimental Protocols

Determining Activation Energy using the Arrhenius Plot

A reliable method to understand the temperature dependency of your this compound reaction is to determine its activation energy (Ea). This can be achieved by creating an Arrhenius plot.[3][4]

Methodology:

  • Conduct a series of experiments: Run the reaction at several different, precisely controlled temperatures (e.g., 30°C, 40°C, 50°C, 60°C). Ensure all other reaction parameters (concentrations, solvent, etc.) remain constant.

  • Determine the rate constant (k) at each temperature: Use an appropriate analytical method (e.g., 1H-NMR, UV-Vis spectroscopy) to monitor the concentration of a reactant or product over time.[10][11] From this data, calculate the rate constant 'k' for each temperature.

  • Linearize the Arrhenius Equation: Take the natural logarithm of the Arrhenius equation to get: ln(k) = -Ea/R * (1/T) + ln(A)

  • Plot the data: Create a graph of ln(k) on the y-axis versus 1/T (in Kelvin-1) on the x-axis. This is the Arrhenius plot.[2]

  • Calculate the Activation Energy: The plot should yield a straight line with a slope equal to -Ea/R.[2][4] You can then calculate the activation energy (Ea) from the slope.

Table 1: Example Data for Arrhenius Plot

Temperature (°C)Temperature (K)1/T (K-1)Rate Constant (k) (s-1)ln(k)
30303.150.0032991.5 x 10-4-8.80
40313.150.0031933.2 x 10-4-8.05
50323.150.0030956.5 x 10-4-7.34
60333.150.0030021.3 x 10-3-6.65

Visualizations

Experimental_Workflow_for_Kinetics_Study cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reactants (this compound, etc.) mix Mix Reactants and Solvent prep_reagents->mix prep_solvent Prepare Solvent prep_solvent->mix thermostat Set and Maintain Constant Temperature mix->thermostat reaction_vessel Run Reaction thermostat->reaction_vessel sampling Take Aliquots at Timed Intervals reaction_vessel->sampling analytical_method Analyze Samples (e.g., NMR, HPLC) sampling->analytical_method concentration_time Plot Concentration vs. Time analytical_method->concentration_time calculate_k Calculate Rate Constant (k) concentration_time->calculate_k repeat_temp Repeat for Different Temperatures calculate_k->repeat_temp arrhenius_plot Create Arrhenius Plot (ln(k) vs. 1/T) repeat_temp->arrhenius_plot calculate_ea Calculate Activation Energy (Ea) arrhenius_plot->calculate_ea

Caption: Experimental workflow for determining reaction kinetics.

Temperature_Effect_Logic cluster_increase Consequences of Increased Temperature cluster_decrease Consequences of Decreased Temperature temp Temperature increase Increase temp->increase Change decrease Decrease temp->decrease Change rate_increase Increased Reaction Rate increase->rate_increase side_reactions Potential for Side Reactions (e.g., Homopolymerization) increase->side_reactions retro_reaction Favors Reverse Reaction (in equilibrium systems) increase->retro_reaction rate_decrease Decreased Reaction Rate decrease->rate_decrease higher_selectivity Potentially Higher Selectivity decrease->higher_selectivity

Caption: Logical flow of temperature effects on reactions.

References

Technical Support Center: Managing Steric Hindrance in N-Methylolmaleimide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methylolmaleimide labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to steric hindrance and to offer detailed experimental protocols.

Troubleshooting Guides

This section addresses common issues encountered during this compound labeling experiments, with a focus on problems arising from steric hindrance.

Problem Possible Cause Recommended Solution
Low or No Labeling Efficiency Sterically Hindered Thiol: The target cysteine residue may be located in a sterically crowded region of the protein, preventing access by the this compound reagent.1. Introduce a Spacer Arm: Utilize an this compound reagent with a flexible linker (e.g., PEG spacer) to increase the distance between the maleimide and the target thiol. 2. Optimize Reaction pH: Maintain a pH between 6.5 and 7.5 to ensure the optimal balance of reactive thiolate anions and minimal side reactions.[1] 3. Increase Reagent Concentration: A higher molar excess of the this compound reagent can help drive the reaction to completion. A starting point of 10-20 fold molar excess is recommended.[2] 4. Partial Denaturation: In some cases, mild, reversible denaturation of the protein can expose buried cysteine residues. This should be approached with caution to avoid irreversible protein unfolding.
Hydrolysis of this compound: this compound is susceptible to hydrolysis, especially at pH values above 7.5, rendering it inactive. The N-methylol group can accelerate this hydrolysis compared to other N-alkylmaleimides.1. Prepare Fresh Reagent Solutions: Always prepare this compound solutions immediately before use in an anhydrous solvent like DMSO or DMF.[3] 2. Control Reaction pH: Strictly maintain the reaction pH within the 6.5-7.5 range.[1]
Oxidation of Thiols: Cysteine residues can oxidize to form disulfide bonds, which are unreactive with maleimides.1. Reduce Disulfide Bonds: Prior to labeling, treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is recommended as it does not need to be removed before the addition of the maleimide reagent. If DTT is used, it must be removed completely before adding the maleimide.[2]
Non-Specific Labeling Reaction with Other Nucleophiles: At pH values above 7.5, maleimides can react with other nucleophilic residues, such as the primary amine of lysine.[1][3]1. Strict pH Control: Ensure the reaction is performed within the optimal pH range of 6.5-7.5 to maintain high selectivity for thiol groups. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]
Formaldehyde-Mediated Side Reactions: N-methylol compounds can potentially release formaldehyde, which can react with various biomolecules.[4][5][6]1. Use Fresh Reagents: To minimize the potential for formaldehyde release, use freshly prepared this compound. 2. Purify Conjugate Promptly: After the reaction, purify the conjugate to remove any unreacted reagent and potential byproducts.
Poor Conjugate Stability Retro-Michael Addition: The thioether bond formed can undergo a retro-Michael reaction, leading to the dissociation of the label.1. Promote Hydrolysis of the Succinimide Ring: After conjugation, the succinimide ring can be intentionally hydrolyzed by a brief incubation at a slightly basic pH (e.g., pH 8.5-9.0). The resulting ring-opened structure is more stable.[7] The electron-withdrawing nature of the N-substituent can influence the rate of this stabilizing ring-opening.[8][9]
Thiazine Rearrangement: For proteins with an N-terminal cysteine, an intramolecular reaction can occur, leading to a stable six-membered thiazine ring.[10][11][12]1. Control pH: This rearrangement is more prominent at higher pH. Performing the conjugation at a more acidic pH (e.g., pH 6.5) can minimize this side reaction.[11]

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of this compound labeling?

A1: Steric hindrance refers to the spatial obstruction of a chemical reaction due to the arrangement of atoms in a molecule. In this compound labeling, this occurs when the three-dimensional structure of the target protein and/or the this compound reagent prevents the maleimide group from efficiently reaching and reacting with a specific cysteine thiol group.

Q2: How does the N-methylol group of this compound affect its reactivity compared to other maleimides like N-ethylmaleimide (NEM)?

A2: The N-methylol (-CH2OH) group is weakly electron-withdrawing, which can influence the reactivity of the maleimide ring. This may lead to a slightly faster reaction with thiols and an increased rate of hydrolysis of the maleimide ring, especially at alkaline pH, compared to N-alkyl maleimides.[8]

Q3: Can the hydroxyl group of this compound participate in side reactions?

A3: While the primary reactivity is the Michael addition of the maleimide to a thiol, the hydroxyl group could potentially be involved in other reactions under certain conditions. However, the most significant influence of the N-methylol group is on the electronic properties of the maleimide ring. Additionally, N-methylol compounds are known to be potential formaldehyde donors, which could lead to non-specific reactions of formaldehyde with the protein.[4][5][6]

Q4: How can I assess the accessibility of a cysteine residue for labeling?

A4: Computational modeling can predict the solvent-accessible surface area of residues. Experimentally, you can perform a pilot labeling experiment with a small amount of protein and analyze the extent of labeling by mass spectrometry.

Q5: What is the optimal pH for this compound labeling?

A5: The optimal pH range is between 6.5 and 7.5.[1] Below pH 6.5, the concentration of the reactive thiolate anion is reduced, slowing the reaction rate. Above pH 7.5, the maleimide becomes more susceptible to hydrolysis and can lose its selectivity for thiols, leading to reactions with amines like lysine.[1][3]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general method for the conjugation of this compound to a thiol-containing protein.

Materials:

  • Thiol-containing protein

  • This compound

  • Reaction Buffer: 100 mM phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2 (degassed)

  • Reducing Agent (optional): TCEP solution (e.g., 500 mM in water)

  • Anhydrous DMSO or DMF

  • Quenching Reagent: L-cysteine or β-mercaptoethanol (e.g., 1 M stock)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed Reaction Buffer to a concentration of 1-10 mg/mL.

    • If reduction of disulfide bonds is necessary, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

  • This compound Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional):

    • Add a quenching reagent to a final concentration of 10-50 mM to react with any excess this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagent and byproducts by size-exclusion chromatography or dialysis.

  • Characterization:

    • Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm successful labeling and determine the degree of labeling.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis start Start with Protein Sample buffer_exchange Buffer Exchange into Degassed Buffer (pH 6.5-7.5) start->buffer_exchange reduction Add Reducing Agent (e.g., TCEP) buffer_exchange->reduction incubation1 Incubate (30-60 min) to Reduce Disulfides reduction->incubation1 reduced_protein Reduced Protein (Free Thiols) incubation1->reduced_protein add_reagent Add this compound to Reduced Protein (10-20x Molar Excess) reduced_protein->add_reagent prepare_reagent Prepare this compound in DMSO/DMF prepare_reagent->add_reagent incubation2 Incubate (1-2h RT or O/N 4°C) Protected from Light add_reagent->incubation2 labeled_protein Labeled Protein (Crude Mixture) incubation2->labeled_protein purify Purify via Desalting Column or Dialysis labeled_protein->purify characterize Characterize Conjugate (Measure DOL) purify->characterize store Store Purified Conjugate characterize->store end End store->end

Caption: Experimental workflow for this compound labeling of proteins.

troubleshooting_logic start Low Labeling Yield? check_reagents Are Reagents Fresh and Active? start->check_reagents Yes check_thiols Are Thiols Reduced and Available? check_reagents->check_thiols Yes sol_reagents Prepare fresh this compound. Use high-purity reagents. check_reagents->sol_reagents No check_conditions Are Reaction Conditions Optimal? check_thiols->check_conditions Yes sol_thiols Add fresh TCEP. Ensure DTT is removed. check_thiols->sol_thiols No check_sterics Is Steric Hindrance an Issue? check_conditions->check_sterics Yes sol_conditions Optimize pH (6.5-7.5). Increase molar excess of reagent. Increase reaction time/temperature. check_conditions->sol_conditions No sol_sterics Use a longer spacer arm. Consider mild denaturation. check_sterics->sol_sterics Yes

Caption: Troubleshooting logic for low this compound labeling yield.

reaction_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions / Pathways Protein-SH Protein-SH Thiosuccinimide Adduct Thiosuccinimide Adduct Protein-SH->Thiosuccinimide Adduct + this compound (pH 6.5-7.5) This compound This compound This compound->Thiosuccinimide Adduct Hydrolyzed Maleimide Hydrolyzed Maleimide This compound->Hydrolyzed Maleimide Hydrolysis (pH > 7.5) Retro-Michael Product Retro-Michael Product Thiosuccinimide Adduct->Retro-Michael Product Retro-Michael Addition (Reversible) Stable Ring-Opened Adduct Stable Ring-Opened Adduct Thiosuccinimide Adduct->Stable Ring-Opened Adduct Hydrolysis (pH > 8.0, Irreversible)

Caption: Reaction pathways in this compound labeling.

References

analytical techniques for identifying N-Methylolmaleimide reaction byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analytical identification of N-Methylolmaleimide reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound with a thiol-containing molecule?

A1: The primary reaction is a Michael addition, where the thiol group attacks the carbon-carbon double bond of the maleimide ring. This forms a stable thioether bond, resulting in a thiosuccinimide conjugate. This reaction is highly efficient and chemoselective for thiols, particularly within a pH range of 6.5-7.5.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

Q2: What are the common byproducts in an this compound conjugation reaction?

A2: The most common byproducts include:

  • Hydrolysis Product: The maleimide ring can undergo hydrolysis, opening the ring to form an N-methylolmaleamic acid derivative. This byproduct is unreactive towards thiols. The rate of hydrolysis increases with pH.

  • Retro-Michael Reaction Products: The thioether bond in the thiosuccinimide conjugate can be reversible, especially in the presence of other thiols. This "thiol exchange" can lead to the transfer of the maleimide-linked molecule to other thiol-containing species in the reaction mixture.

  • Amine Adducts: At pH values above 7.5, primary amines can compete with thiols in reacting with the maleimide, leading to the formation of amine adducts.

Q3: Which analytical techniques are most suitable for identifying this compound reaction byproducts?

A3: A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC), is used to separate the desired conjugate from unreacted starting materials and byproducts.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS is crucial for identifying the mass of the different species, confirming the identity of the desired product and characterizing byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for structural elucidation of the reactants, products, and byproducts in the reaction mixture. It can provide detailed information about the chemical environment of the protons in the molecules.

Troubleshooting Guides

HPLC-MS Analysis

Problem 1: Poor peak shape (tailing or fronting) for the conjugate.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte. For basic compounds, a low pH mobile phase with an additive like formic acid or trifluoroacetic acid can improve peak shape.

    • Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed contaminants.

    • Use a Different Column: Consider a column with a different stationary phase chemistry (e.g., a C18 column with end-capping) to minimize silanol interactions.

Problem 2: In-source fragmentation of the thiosuccinimide adduct.

  • Possible Cause: The electrospray ionization (ESI) source conditions are too harsh, causing the conjugate to fragment before detection.

  • Troubleshooting Steps:

    • Optimize ESI Parameters: Reduce the capillary voltage, cone voltage, and source temperature to minimize in-source fragmentation.

    • Change Mobile Phase Additive: The choice of acid modifier can influence ionization efficiency and fragmentation. Compare results with formic acid, acetic acid, or ammonium formate.

    • Use a Softer Ionization Technique: If available, consider using a softer ionization method.

Problem 3: Ghost peaks appearing in the chromatogram.

  • Possible Cause: Contamination from the sample, mobile phase, or HPLC system.

  • Troubleshooting Steps:

    • Run a Blank Gradient: Inject a blank sample (mobile phase) to determine if the ghost peaks originate from the system or the sample.

    • Prepare Fresh Mobile Phase: Use high-purity solvents and additives to prepare fresh mobile phase.[2]

    • Clean the Injector: The autosampler and injector port can be a source of contamination. Follow the manufacturer's instructions for cleaning.

NMR Analysis

Problem: Broad or distorted peaks in the 1H NMR spectrum.

  • Possible Cause: Sample viscosity, presence of paramagnetic impurities, or poor shimming.

  • Troubleshooting Steps:

    • Dilute the Sample: High sample concentration can lead to increased viscosity and peak broadening. Dilute the sample to an optimal concentration (typically 5-25 mg for small molecules in 0.6-0.7 mL of solvent).[3]

    • Filter the Sample: Suspended solids can interfere with the magnetic field homogeneity. Filter the sample through a small plug of glass wool in a Pasteur pipette.[4]

    • Improve Shimming: Carefully shim the magnetic field to improve its homogeneity. Symmetrically broadened lines can indicate misadjusted odd-powered Z shims.[5]

Experimental Protocols

Protocol 1: HPLC-MS Analysis of this compound-Cysteine Conjugation
  • Sample Preparation:

    • Perform the conjugation reaction in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2).

    • At various time points, quench a small aliquot of the reaction mixture by adding an equal volume of 0.1% trifluoroacetic acid (TFA) in water.

    • Filter the quenched sample through a 0.22 µm syringe filter before injection.

  • HPLC-MS Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 220 nm and 280 nm.

    • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

    • Scan Range: m/z 100 - 1000.

Protocol 2: 1H NMR Sample Preparation for Reaction Monitoring
  • Solvent Selection: Use a deuterated solvent (e.g., D₂O, DMSO-d₆) that is compatible with your reactants and products.

  • Sample Concentration: Dissolve approximately 5-10 mg of your starting material in 0.6-0.7 mL of the deuterated solvent in a clean NMR tube.

  • Initial Spectrum: Acquire a 1H NMR spectrum of the starting material.

  • Initiate Reaction: Add the thiol-containing reactant to the NMR tube, mix thoroughly, and immediately start acquiring spectra at regular intervals to monitor the reaction progress.

Quantitative Data

Table 1: Calculated m/z Values for this compound and its Reaction Products with Cysteine

CompoundChemical FormulaMolecular Weight (Da)[M+H]⁺ (m/z)[M+Na]⁺ (m/z)
This compoundC₅H₅NO₃127.10128.03150.01
CysteineC₃H₇NO₂S121.16122.02144.00
This compound-Cysteine AdductC₈H₁₂N₂O₅S248.26249.06271.04
Hydrolyzed this compoundC₅H₇NO₄145.11146.07168.05

Note: These are theoretical values. Observed m/z may vary slightly depending on the instrument calibration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation start Start Reaction (this compound + Thiol) quench Quench Aliquots (e.g., with TFA) start->quench nmr NMR Analysis (1H NMR) start->nmr Direct Monitoring filter Filter Sample (0.22 µm) quench->filter hplc HPLC Separation (C18 Column) filter->hplc ms MS Detection (ESI-MS) hplc->ms identify Identify Peaks (Retention Time & m/z) ms->identify nmr->identify quantify Quantify Products & Byproducts identify->quantify

Caption: Experimental workflow for identifying this compound reaction byproducts.

troubleshooting_logic cluster_peak_issues Peak Shape Problems cluster_mass_issues Mass Detection Problems cluster_extra_peaks Extraneous Peaks start Unexpected HPLC-MS Result peak_shape Poor Peak Shape? start->peak_shape mass_issue Incorrect Mass or In-source Fragmentation? start->mass_issue ghost_peaks Ghost Peaks? start->ghost_peaks optimize_ph Optimize Mobile Phase pH peak_shape->optimize_ph Yes peak_shape->mass_issue No change_column Change Column optimize_ph->change_column Still Poor optimize_esi Optimize ESI Parameters mass_issue->optimize_esi Yes mass_issue->ghost_peaks No check_adducts Check for Common Adducts ([M+Na]⁺, [M+K]⁺) optimize_esi->check_adducts Still Issues run_blank Run Blank Gradient ghost_peaks->run_blank Yes fresh_mp Prepare Fresh Mobile Phase run_blank->fresh_mp Peaks in Blank

Caption: Troubleshooting logic for common HPLC-MS issues in byproduct analysis.

References

long-term storage conditions for N-Methylolmaleimide reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage, handling, and troubleshooting for N-Methylolmaleimide reagents. This compound, also known as N-Hydroxymethylmaleimide, is a reactive compound, and its stability is critical for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container, protected from moisture and light. For long-term storage, it is recommended to keep the reagent desiccated at -20°C.[1] Before use, the container should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture onto the reagent.[1]

Q2: How should I prepare and store solutions of this compound?

A2: Due to its susceptibility to hydrolysis, aqueous solutions of this compound should be prepared immediately before use and should not be stored for extended periods.[1][2] If a stock solution is required, use an anhydrous, biocompatible solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1] These stock solutions should be stored at -20°C or -80°C, protected from moisture, and used as quickly as possible.[1]

Q3: What is the primary degradation pathway for this compound?

A3: The primary degradation pathway for this compound in the presence of water is the hydrolysis of the maleimide ring. This reaction opens the ring to form the corresponding non-reactive maleamic acid derivative, rendering the reagent incapable of reacting with its intended target, such as thiol groups.[1][3] This hydrolysis is significantly accelerated at neutral to alkaline pH (pH > 7).[2][3]

Q4: At what pH is the maleimide group of this compound most stable in aqueous solutions?

A4: The maleimide group is most stable in slightly acidic conditions, with a recommended pH range of 6.5-7.5 for reactions with thiols to minimize hydrolysis while ensuring efficient conjugation.[1][2] Below pH 6.5, the reaction with thiols can be slow, while above pH 7.5, the rate of hydrolysis increases significantly.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no reactivity in conjugation experiments (e.g., with thiols) 1. Degradation of this compound: The reagent may have been compromised by exposure to moisture or improper storage, leading to hydrolysis of the maleimide ring. 2. Incorrect buffer pH: The reaction buffer pH may be too low, slowing down the conjugation reaction, or too high, leading to rapid hydrolysis of the maleimide.1. Use fresh reagent: Always use a fresh aliquot of this compound for your experiments. If using a stock solution in an organic solvent, ensure it has been stored properly and is not too old. 2. Verify buffer pH: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5.[1][2] Prepare fresh buffer if necessary.
Inconsistent experimental results 1. Variable reagent quality: Different batches or improperly stored aliquots of this compound may have varying levels of degradation. 2. Moisture contamination: Introduction of moisture into the solid reagent or organic stock solutions.1. Perform a quality control check: Before critical experiments, test the reactivity of a new batch of this compound with a known standard. 2. Handle with care: Always handle the solid reagent and its solutions in a dry environment. Use anhydrous solvents and proper techniques to minimize moisture exposure.[1]
Precipitation of the reagent in aqueous buffer Low aqueous solubility: this compound has limited solubility in aqueous solutions.Use a co-solvent: If your experimental conditions permit, you can dissolve this compound in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent does not interfere with your experiment.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Conditions Solvent
Solid -20°CUp to 12 monthsDesiccated, protected from light[1]N/A
Stock Solution -20°CUp to 1 month[1]Protected from lightAnhydrous DMSO or DMF[1]
Stock Solution -80°CUp to 6 months[1]Protected from lightAnhydrous DMSO or DMF[1]
Aqueous Solution 4°CNot recommended; use immediately[1][2]N/ABuffer pH 6.0-6.5 for very short periods[1]

Table 2: pH-Dependent Stability of the Maleimide Group

pH Range Stability/Reactivity Notes
< 6.5Higher stability against hydrolysis, but slower reaction with thiols.[1][2]The thiol group is less likely to be in its reactive thiolate form.
6.5 - 7.5Optimal balance of high reactivity with thiols and minimal hydrolysis.[1][2]Ideal for most bioconjugation applications.
> 7.5Increased rate of hydrolysis and potential for side reactions with amines.[1][2]The maleimide ring becomes significantly less stable.

Experimental Protocols

Protocol 1: Assessment of this compound Purity and Degradation by HPLC

Objective: To determine the purity of this compound and quantify the extent of degradation (hydrolysis) over time.

Methodology:

  • Standard Preparation: Prepare a stock solution of high-purity this compound in anhydrous acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions to create a standard curve.

  • Sample Preparation:

    • Solid: Dissolve a known amount of the stored solid this compound in anhydrous acetonitrile to a final concentration of 1 mg/mL.

    • Aqueous Solution: Prepare a solution of this compound in a relevant aqueous buffer (e.g., phosphate buffer, pH 7.0) at a known concentration.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid (TFA). For example, start with 95% A and 5% B, and ramp to 100% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Identify the peak corresponding to the hydrolyzed product (N-hydroxymethylmaleamic acid). This will typically be a more polar compound and will have a shorter retention time.

    • Calculate the percentage purity of the solid reagent by comparing the peak area of this compound to the total peak area.

    • For aqueous solutions, inject samples at different time points (e.g., 0, 1, 4, and 24 hours) to monitor the decrease in the this compound peak area and the increase in the hydrolysis product peak area.

Protocol 2: Functional Assay for this compound Reactivity with a Thiol-Containing Peptide

Objective: To assess the functional reactivity of a stored this compound reagent.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of a thiol-containing peptide (e.g., Cys-Gly-Tyr) in a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).

    • Prepare a solution of the this compound to be tested in the same reaction buffer immediately before use.

  • Conjugation Reaction:

    • Mix the peptide solution with the this compound solution at a defined molar ratio (e.g., 1:10 peptide to maleimide).

    • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Analysis by LC-MS:

    • Analyze the reaction mixture by liquid chromatography-mass spectrometry (LC-MS).

    • Monitor the disappearance of the starting peptide mass and the appearance of a new mass corresponding to the peptide-maleimide conjugate.

  • Data Analysis:

    • Calculate the percentage of conjugation by comparing the peak area of the conjugated peptide to the sum of the peak areas of the unconjugated and conjugated peptide.

    • Compare the conjugation efficiency of the stored reagent to that of a freshly opened, high-purity this compound standard.

Mandatory Visualization

N_Methylolmaleimide_Stability NMM This compound (Solid) Storage_Conditions Storage Conditions NMM->Storage_Conditions Influenced by Degradation_Pathways Degradation Pathways NMM->Degradation_Pathways Susceptible to Stable_Reagent Stable & Reactive Reagent Storage_Conditions->Stable_Reagent Proper Conditions Lead to Temperature Temperature Storage_Conditions->Temperature Moisture Moisture Storage_Conditions->Moisture Light Light Storage_Conditions->Light pH pH (in solution) Storage_Conditions->pH Degraded_Reagent Degraded & Inactive Reagent Degradation_Pathways->Degraded_Reagent Leads to Hydrolysis Hydrolysis (Ring Opening) Degradation_Pathways->Hydrolysis Temperature->Degradation_Pathways High Temp Accelerates Moisture->Hydrolysis Initiates Light->Degradation_Pathways Can Promote pH->Hydrolysis Catalyzes (pH > 7)

Caption: Factors influencing the stability of this compound.

References

Validation & Comparative

A Comparative Guide to Thiol Blocking: N-Methylolmaleimide vs. N-Ethylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Methylolmaleimide and N-Ethylmaleimide (NEM) for the critical application of thiol blocking in biological samples. Understanding the nuances of these reagents is paramount for ensuring the integrity of proteins and peptides during analysis and for the development of targeted therapeutics. While N-Ethylmaleimide is a well-characterized and widely used thiol-blocking agent, specific experimental data for this compound in biological contexts is less prevalent. This guide combines established data for NEM with chemically reasoned inferences for this compound to provide a thorough comparative overview.

Mechanism of Action: A Shared Pathway

Both this compound and N-Ethylmaleimide react with thiol groups (present in cysteine residues) via a Michael addition reaction. The nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient double bond in the maleimide ring, leading to the formation of a stable, covalent thioether bond. This effectively "blocks" or "caps" the thiol group, preventing it from participating in other reactions, such as disulfide bond formation. The reaction is most specific for thiols within a pH range of 6.5-7.5.[1] At pH values above 7.5, the reactivity of maleimides towards primary amines (such as the side chain of lysine) increases, which can lead to non-specific protein modification.[1]

At a Glance: Key Performance Characteristics

FeatureThis compoundN-Ethylmaleimide (NEM)References
Molecular Weight 127.09 g/mol 125.13 g/mol
Reaction Type Michael Addition with ThiolsMichael Addition with Thiols[1]
Optimal pH Range Inferred: 6.5-7.56.5-7.5[1]
Reaction Kinetics Inferred: Rapid, similar to NEMRapid, can be complete within minutes.[2]
Specificity Inferred: High for thiols at pH 6.5-7.5, potential for amine reactivity at pH > 7.5High for thiols at pH 6.5-7.5; reacts with amines at pH > 7.5.[1][2]
Adduct Stability Inferred: Stable thioether bond, but the N-methylol group may exhibit instability in aqueous solutions.The thioether adduct is generally stable, but can undergo retro-Michael reaction under certain conditions.[3][4][3][4][5]
Solubility Expected to have higher aqueous solubility than NEM due to the polar N-methylol group.Soluble in water and organic solvents.
Potential Side Reactions Potential for release of formaldehyde, especially under acidic conditions or prolonged storage in aqueous solution.[6][7]Reaction with primary amines (e.g., lysine) at pH > 7.5.[2][2][6][7]

Note: Properties for this compound are largely inferred based on the known chemistry of maleimides and N-methylol compounds due to a lack of specific experimental data in the context of biological thiol blocking.

Visualizing the Chemistry: Reaction Mechanisms

Caption: Reaction of maleimides with protein thiols.

Experimental Protocols

Protocol 1: Thiol Blocking in a Purified Protein Sample using N-Ethylmaleimide (NEM)

This protocol describes a general procedure for blocking cysteine residues in a purified protein solution.

Materials:

  • N-Ethylmaleimide (NEM)

  • Purified protein sample

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Desalting column or dialysis tubing (to remove excess NEM)

  • Anhydrous DMSO or DMF (for preparing NEM stock solution)

Procedure:

  • Prepare NEM Stock Solution: Dissolve NEM in anhydrous DMSO or DMF to a final concentration of 100 mM. This stock solution should be prepared fresh before each use.

  • Prepare Protein Sample: Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Blocking Reaction: Add the NEM stock solution to the protein sample to achieve a 10 to 20-fold molar excess of NEM over the concentration of cysteine residues in the protein. If the exact cysteine concentration is unknown, a 50 to 100-fold molar excess of NEM to the protein can be used as a starting point.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.

  • Removal of Excess NEM: Remove unreacted NEM from the protein sample using a desalting column or by dialysis against the Reaction Buffer. This step is crucial to prevent non-specific modification of other reagents in downstream applications.

  • Verification (Optional): The extent of thiol blocking can be assessed using Ellman's reagent (DTNB) assay to quantify the number of remaining free thiols.

Protocol 2: Inferred Protocol for Thiol Blocking using this compound

Disclaimer: This protocol is inferred based on the known reactivity of maleimides. Optimization will be required for specific applications.

Materials:

  • This compound

  • Purified protein sample

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Desalting column or dialysis tubing

  • Deionized water (for preparing this compound stock solution)

Procedure:

  • Prepare this compound Stock Solution: Due to its expected higher aqueous solubility, dissolve this compound directly in deionized water to a final concentration of 100 mM. Prepare this solution fresh to minimize potential degradation.

  • Prepare Protein Sample: Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Blocking Reaction: Add the this compound stock solution to the protein sample to achieve a 10 to 20-fold molar excess over the cysteine concentration.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature. Due to the potential instability of the N-methylol group, shorter incubation times should be tested.

  • Removal of Excess Reagent: Promptly remove unreacted this compound and any potential formaldehyde byproduct using a desalting column or dialysis.

  • Verification (Optional): Use Ellman's reagent to determine the efficiency of thiol blocking.

Experimental Workflow Visualization

Thiol_Blocking_Workflow start Start: Purified Protein Sample prep_reagent Prepare Maleimide Stock Solution (NEM or this compound) start->prep_reagent reaction Incubate Protein with Maleimide Reagent (e.g., 2h at RT) start->reaction prep_reagent->reaction removal Remove Excess Reagent (Desalting Column or Dialysis) reaction->removal verification Optional: Verify Blocking (Ellman's Assay) removal->verification downstream Proceed to Downstream Applications removal->downstream verification->downstream

Caption: General workflow for thiol blocking in proteins.

Discussion and Considerations

N-Ethylmaleimide (NEM) is the more established and characterized reagent for thiol blocking in biological systems. Its reactivity, specificity, and stability have been extensively studied, making it a reliable choice for most applications.[2][8][9] The primary concern with NEM is its potential for off-target reactions with amines at pH values above 7.5.[1]

This compound , while sharing the same core maleimide chemistry, introduces a hydroxymethyl group on the nitrogen atom. This modification is expected to increase the reagent's hydrophilicity and aqueous solubility. However, N-methylol compounds are known to be potentially unstable in aqueous solutions and can release formaldehyde, particularly under acidic conditions or upon prolonged storage.[6][7] This could be a significant drawback, as formaldehyde is a highly reactive crosslinking agent that can lead to unwanted protein modifications and aggregation.

Choosing the Right Reagent:

  • For well-established protocols and applications where reliability and a wealth of literature support are crucial, N-Ethylmaleimide is the recommended choice.

  • This compound could be considered in applications where higher aqueous solubility is a distinct advantage. However, researchers must be cautious about its potential instability and the possible release of formaldehyde. It is imperative to use freshly prepared solutions and to promptly remove any unreacted reagent and byproducts. Due to the lack of specific data, extensive optimization and validation would be necessary before employing this compound in critical experiments.

Further research is needed to fully characterize the performance of this compound as a thiol-blocking agent in biological systems and to directly compare its efficacy and side-reaction profile with that of N-Ethylmaleimide.

References

The Stability Showdown: N-Methylolmaleimide vs. Other Maleimide Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that profoundly impacts the stability and efficacy of the resulting conjugate. This is particularly true in the development of Antibody-Drug Conjugates (ADCs), where premature payload release can lead to off-target toxicity and a diminished therapeutic window. While traditional maleimide-based linkers have been a popular choice for their reactivity towards thiols, their stability in vivo has been a significant concern. This guide provides an objective comparison of the stability of N-Methylolmaleimide and other maleimide linkers, supported by experimental data, to aid in the selection of the most appropriate linker for your research needs.

The primary challenge with conventional maleimide linkers, such as N-ethylmaleimide (NEM), lies in the reversibility of the maleimide-thiol Michael addition reaction.[1][2] This reversal, known as the retro-Michael reaction, can lead to the deconjugation of the payload from the antibody in the presence of endogenous thiols like glutathione and albumin.[3][4] To address this instability, next-generation maleimide linkers have been developed with a focus on enhancing the stability of the conjugate. This compound represents a class of "self-stabilizing" maleimides designed to overcome the limitations of their predecessors.

Comparative Stability of Maleimide Linkers

The stability of a maleimide-thiol conjugate is primarily governed by the competition between two key reactions: the retro-Michael reaction, which leads to deconjugation, and the hydrolysis of the thiosuccinimide ring, which results in a stable, ring-opened product that is resistant to the retro-Michael reaction.[3][5] The rate of these reactions is influenced by the substituent on the maleimide nitrogen.

This compound is characterized by the presence of a hydroxymethyl group on the nitrogen atom. This feature is designed to accelerate the hydrolysis of the thiosuccinimide ring, thereby rapidly "locking" the conjugate in its stable, ring-opened form.

Quantitative Data on Linker Stability

The following tables summarize the comparative stability of various maleimide linkers based on available experimental data.

Linker TypeModel SystemIncubation Time (days)% Intact ConjugateKey Observation
N-Alkyl Maleimide Thiol-containing buffer (37°C)735 - 67%Significant deconjugation observed.[6]
N-Aryl Maleimide Thiol-containing buffer (37°C)7> 80%Enhanced stability compared to N-alkyl maleimides.[6]
Dibromomaleimide (DBM) Human Serum (37°C)2> 99%Demonstrates high stability.[7]
Dithiomaleimide (DTM) Human Serum (37°C)7> 99%Shows excellent long-term stability.[7]
Maleamic Methyl Ester Albumin Solution (37°C)14~96.2%High stability with minimal payload shedding.[7][8]
N-Substituent on MaleimideConjugated ThiolHalf-life of Conversion (hours) with GlutathioneExtent of Conversion (%)
N-ethyl maleimide (NEM) 4-mercaptophenylacetic acid (MPA)3.1~90%[9]
N-phenyl maleimide (NPM) 4-mercaptophenylacetic acid (MPA)18~12%[9]

Studies on the hydrolysis rates of N-alkylmaleimides have shown that N-hydroxymethylmaleimide (a derivative of this compound) exhibits a significantly faster hydrolysis rate compared to other N-alkylmaleimides like N-methylmaleimide and N-ethylmaleimide.[10] This rapid hydrolysis is a key feature of self-stabilizing maleimides, leading to a more stable conjugate by preventing the retro-Michael reaction.

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of robust bioconjugates. The following are detailed methodologies for key experiments cited in the comparison.

Protocol 1: In Vitro Plasma Stability Assay by LC-MS

Objective: To evaluate the stability of a maleimide conjugate (e.g., an ADC) in plasma by monitoring the drug-to-antibody ratio (DAR) and the release of free payload over time.

Materials:

  • Purified maleimide conjugate

  • Human, mouse, or rat plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS system

  • Acetonitrile

  • Internal standard

Procedure:

  • Incubation: Incubate the maleimide conjugate in plasma at a concentration of 100 µg/mL at 37°C.[3]

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144, 168 hours).[7]

  • Sample Preparation for DAR Analysis: For intact ADC analysis, dilute the plasma samples and analyze directly by LC-MS to determine the average DAR.[7]

  • Sample Preparation for Free Payload Analysis: To quantify the released payload, add cold acetonitrile with an internal standard to the plasma aliquots to precipitate proteins. Centrifuge the samples and analyze the supernatant by LC-MS/MS.[11]

  • Data Analysis: Determine the percentage of intact conjugate and the concentration of free payload at each time point.

Protocol 2: Thiol Exchange Stability Assay

Objective: To assess the susceptibility of a maleimide conjugate to thiol exchange in the presence of a competing thiol.

Materials:

  • Purified maleimide conjugate

  • PBS, pH 7.4

  • N-acetylcysteine (NAC) or Glutathione (GSH)

  • HPLC-HIC (Hydrophobic Interaction Chromatography) or RP-HPLC system

Procedure:

  • Incubation: Incubate the maleimide conjugate (e.g., 2 mg/mL) in PBS at 37°C with an excess of a competing thiol such as NAC (100 equivalents per antibody).[8]

  • Time Points: Collect aliquots at predetermined time points (e.g., 0, 1, 2, 3, 6, 9, 14, 21 days).[8]

  • Analysis: Analyze the samples by HPLC-HIC to monitor the change in the drug-to-antibody ratio (DAR) over time.[8]

  • Data Analysis: Plot the average DAR against time to determine the rate of deconjugation.

Visualizing Maleimide Linker Chemistry and Stability

To better understand the chemical reactions governing the stability of maleimide linkers and the experimental workflows to assess it, the following diagrams are provided.

Maleimide_Reaction_Pathway cluster_conjugation Conjugation cluster_instability Instability & Stability Pathways Antibody-SH Antibody-SH Thiosuccinimide_Adduct Thiosuccinimide Adduct (Initial Conjugate) Antibody-SH->Thiosuccinimide_Adduct Michael Addition Maleimide-Linker Maleimide-Linker-Payload Maleimide-Linker->Thiosuccinimide_Adduct Deconjugated_Antibody Deconjugated Antibody-SH Thiosuccinimide_Adduct->Deconjugated_Antibody Retro-Michael Reaction Released_Payload Released Maleimide-Payload Stable_Adduct Stable Ring-Opened Adduct Thiosuccinimide_Adduct->Stable_Adduct Hydrolysis

Caption: Competing fates of a maleimide-thiol conjugate.

Experimental_Workflow Start Start: Purified Maleimide Conjugate Incubation Incubate with Plasma or Thiol Solution at 37°C Start->Incubation Time_Points Collect Aliquots at Various Time Points Incubation->Time_Points Analysis Analyze by LC-MS or HPLC Time_Points->Analysis DAR Determine Drug-to-Antibody Ratio (DAR) Analysis->DAR Free_Payload Quantify Free Payload Analysis->Free_Payload End End: Assess Linker Stability DAR->End Free_Payload->End

References

A Head-to-Head Comparison of Maleimide-Based Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maleimide-based crosslinkers are indispensable tools in the field of bioconjugation, enabling the precise and stable covalent linkage of biomolecules. Their high specificity for sulfhydryl (thiol) groups, found in cysteine residues of proteins and peptides, makes them a popular choice for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and functionalized surfaces for various biomedical applications. This guide provides an objective, data-driven comparison of different maleimide-based crosslinkers to aid researchers in selecting the optimal reagent for their specific needs.

The Chemistry of Maleimide-Based Crosslinking

The primary utility of maleimide crosslinkers lies in their ability to react with sulfhydryl groups via a Michael addition reaction.[1] This reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5.[2] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing off-target reactions.[1][3] The resulting thioether bond is stable, making it suitable for applications requiring long-term integrity of the conjugate.[4]

However, researchers should be aware of potential side reactions, including hydrolysis of the maleimide ring at higher pH, which renders it inactive, and the retro-Michael reaction, which can lead to deconjugation, especially in environments with high concentrations of other thiols like glutathione.[3][5]

Homobifunctional vs. Heterobifunctional Crosslinkers

Maleimide-based crosslinkers can be broadly categorized into two main types:

  • Homobifunctional Crosslinkers: These reagents possess two identical maleimide groups and are primarily used to crosslink two sulfhydryl-containing molecules.

  • Heterobifunctional Crosslinkers: These are more commonly used and feature a maleimide group on one end and a different reactive group on the other, such as an N-hydroxysuccinimide (NHS) ester for reacting with primary amines (e.g., on lysine residues). This allows for the sequential and controlled conjugation of two different biomolecules.

Performance Comparison of Maleimide-Based Linkers

The choice of a specific maleimide crosslinker can significantly impact the stability and efficacy of the resulting bioconjugate. The following tables provide a head-to-head comparison of different maleimide linkers based on their stability in plasma and their susceptibility to the retro-Michael reaction.

Table 1: Comparative Stability of Maleimide-Based Linkers in Plasma

Linker TypeADC ModelPlasma SourceIncubation Time (days)Remaining Conjugated Drug (%)Reference
Traditional MaleimideTrastuzumab-mcVC-PABC-AuristatinHuman6~75% (25% payload loss)[4]
Dibromomaleimide (DBM)Trastuzumab-ADCPBS pH 7.428Stable (DAR maintained)[4]
Dithiomaleimide (DTM)Trastuzumab-ADCPBS pH 7.428Stable (DAR maintained)[4]

Table 2: Stability of Maleimide-Thiol Adducts Against Retro-Michael Reaction (Thiol Exchange with Glutathione)

N-Substituent of MaleimideThiol ConjugatedHalf-life of Conversion (hours)Extent of Conversion (%)Reference
N-ethyl maleimide (NEM)4-mercaptophenylacetic acid (MPA)3.189.5[6]
N-phenyl maleimide (NPM)4-mercaptophenylacetic acid (MPA)1812.3[6]
N-aminoethyl maleimide (NAEM)4-mercaptophenylacetic acid (MPA)--[6]
N-ethyl maleimide (NEM)4-mercaptohydrocinnamic acid (MPP)3.690.7[6]
N-ethyl maleimide (NEM)N-acetyl-L-cysteine (NAC)2580.8[6]

Key Considerations for Successful Conjugation

Several factors must be carefully controlled to ensure efficient and specific conjugation with maleimide-based crosslinkers:

  • pH: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[2] Below this range, the reaction is slow, while at a pH above 7.5, the maleimide group can react with amines, and the rate of hydrolysis increases.[5]

  • Thiol Availability: The target sulfhydryl groups must be in a reduced state. If they exist as disulfide bonds, a pre-reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is necessary.[5]

  • Buffer Composition: The reaction buffer should not contain extraneous thiols (e.g., dithiothreitol - DTT) or primary amines (e.g., Tris buffer if using a heterobifunctional linker with an NHS ester) that can compete with the target molecules.[7]

  • Molar Ratio: A 10- to 20-fold molar excess of the maleimide reagent relative to the thiol-containing molecule is a common starting point for efficient conjugation.[5]

Visualizing the Chemistry and Workflows

To better understand the processes involved in maleimide-based crosslinking, the following diagrams illustrate the core reaction mechanism and a typical experimental workflow.

Maleimide_Reaction_Pathway cluster_main Thiol-Maleimide Conjugation cluster_side Potential Side Reactions Thiol Thiol Thioether_Adduct Stable Thioether Adduct Thiol->Thioether_Adduct Michael Addition (pH 6.5-7.5) Maleimide Maleimide Maleimide->Thioether_Adduct Hydrolysis Inactive Maleamic Acid Maleimide->Hydrolysis H2O (pH > 7.5) Retro_Michael Deconjugation (Thiol Exchange) Thioether_Adduct->Retro_Michael Excess Thiols (e.g., Glutathione)

Caption: Reaction pathway of thiol-maleimide conjugation and potential side reactions.

SMCC_Workflow cluster_step1 Step 1: Activation of Molecule 1 (Amine-containing) cluster_step2 Step 2: Conjugation to Molecule 2 (Thiol-containing) A Prepare Amine-containing Protein (e.g., Antibody) in Amine-free Buffer (pH 7.2-7.5) B Add SMCC Crosslinker (10-50 fold molar excess) A->B C Incubate for 30-60 min at Room Temperature B->C D Remove Excess SMCC (Desalting Column) C->D F Combine Maleimide-activated Protein 1 with Molecule 2 D->F E Prepare Thiol-containing Molecule (e.g., Drug) (Reduce disulfide bonds if necessary) E->F G Incubate for 1-2 hours at Room Temperature F->G H Quench Reaction (Optional, with excess thiol) G->H I Purify Final Conjugate H->I

Caption: Experimental workflow for a two-step conjugation using a heterobifunctional crosslinker (SMCC).

Experimental Protocols

Detailed and reproducible protocols are crucial for successful bioconjugation. Below are methodologies for key experiments involving maleimide-based crosslinkers.

Protocol 1: General Protein Labeling with a Maleimide-Functionalized Fluorescent Dye

This protocol outlines a typical procedure for labeling a protein with accessible cysteine residues using a maleimide-activated fluorescent dye.[8]

Materials:

  • Protein of interest with accessible cysteine residue(s)

  • Labeling Buffer: 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5, degassed

  • Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

  • Maleimide-functionalized fluorescent dye

  • Anhydrous DMSO or DMF

  • Quenching Reagent: DTT or 2-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the labeling buffer to a concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfide Bonds: If the target cysteine is part of a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Dye Preparation: Dissolve the maleimide dye in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Labeling Reaction: Add a 10-20 fold molar excess of the dye stock solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Stop the reaction by adding a quenching reagent like DTT or 2-mercaptoethanol to react with any unreacted maleimide groups.

  • Purification: Separate the labeled protein from the unreacted dye and other reagents using a size-exclusion chromatography column.

Protocol 2: Two-Step Protein-Protein Conjugation using Sulfo-SMCC

This protocol describes the conjugation of an amine-containing protein to a sulfhydryl-containing protein using the water-soluble heterobifunctional crosslinker, Sulfo-SMCC.[7]

Materials:

  • Amine-containing protein (Protein-NH2)

  • Sulfhydryl-containing protein (Protein-SH)

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2

  • Sulfo-SMCC

  • Desalting column

Procedure:

Step 1: Maleimide-Activation of Amine-Containing Protein

  • Prepare the amine-containing protein in the conjugation buffer.

  • Immediately before use, prepare a 10 mg/mL solution of Sulfo-SMCC in deionized water.

  • Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the protein solution. The optimal molar excess should be determined empirically.

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Remove excess, non-reacted Sulfo-SMCC using a desalting column equilibrated with the conjugation buffer.

Step 2: Conjugation to Sulfhydryl-Containing Protein

  • Ensure the sulfhydryl-containing protein is reduced and ready for conjugation.

  • Combine the maleimide-activated Protein-NH2 with the Protein-SH in an appropriate molar ratio.

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • The final conjugate can be purified using size-exclusion chromatography or other appropriate methods to remove unreacted proteins.

Protocol 3: In Vitro Plasma Stability Assay for Antibody-Drug Conjugates (ADCs)

This protocol is used to assess the stability of an ADC and the rate of drug deconjugation in a plasma environment.[4]

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human or mouse plasma

  • Incubator at 37°C

  • Analytical system for measuring Drug-to-Antibody Ratio (DAR), such as LC-MS

Procedure:

  • ADC Incubation: Incubate the ADC in plasma at a concentration of 100 µg/mL at 37°C.

  • Time Points: Collect aliquots of the plasma sample at various time points (e.g., 0, 24, 48, 72, 144 hours).

  • Sample Preparation: Prepare the plasma samples for analysis by diluting them for direct analysis of the intact ADC.

  • DAR Analysis: Analyze the samples using a validated method (e.g., LC-MS) to determine the average DAR at each time point.

  • Data Analysis: Calculate the percentage of remaining conjugated drug by comparing the DAR at each time point to the initial DAR at time 0.

By understanding the underlying chemistry, comparing the performance of different linkers, and following detailed experimental protocols, researchers can effectively utilize maleimide-based crosslinkers to advance their work in drug development, diagnostics, and fundamental biological research.

References

Evaluating N-Methylolmaleimide's Efficiency in Live-Cell Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of live-cell imaging, the specific and efficient labeling of cellular components is paramount for elucidating biological processes. Thiol-reactive fluorescent probes are indispensable tools for visualizing proteins and peptides rich in cysteine residues. This guide provides a comprehensive evaluation of a hypothetical N-Methylolmaleimide-based fluorescent probe and compares its potential performance against established alternative thiol-reactive probes. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the selection of reagents for live-cell imaging experiments.

Introduction to Thiol-Reactive Probes

Thiol groups (-SH) in cysteine residues are relatively rare in proteins and are often involved in critical functions, including enzymatic activity, protein structure maintenance, and redox signaling. The nucleophilic nature of the thiol group makes it an excellent target for covalent labeling with fluorescent probes. Maleimide-based dyes are among the most popular thiol-reactive probes due to their high specificity for thiols over other functional groups at physiological pH. The reaction, a Michael addition, results in a stable thioether bond, effectively tethering the fluorophore to the protein of interest.

This compound is a thiol-reactive compound that can be conjugated to a fluorophore to create a fluorescent probe. For the purpose of this guide, we will evaluate a hypothetical fluorescent probe, This compound-BODIPY FL , and compare it with three widely used thiol-reactive fluorescent probes: BODIPY FL Maleimide , a generic Coumarin-based Maleimide , and ThioGlo1 .

Comparative Analysis of Performance

The efficiency of a fluorescent probe in live-cell imaging is determined by a combination of its photophysical properties and its behavior within the cellular environment. Key parameters for comparison include quantum yield, molar extinction coefficient, photostability, cell permeability, and cytotoxicity.

FeatureThis compound-BODIPY FL (Hypothetical)BODIPY FL MaleimideCoumarin-based Maleimide (Generic)ThioGlo1
Excitation Max (nm) ~503503[1][2]~346-410[3]384
Emission Max (nm) ~509509[1][2]~442-551[3]513
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~90,000 (estimated)92,000[1][2]15,000-30,000Not Reported
Quantum Yield (Φ) ~0.95 (estimated)0.97[1][2]0.4 - 0.9[4][5]Not Reported
Photostability High (expected)High[1]Moderate to HighModerate
Cell Permeability Good (expected)GoodVariableGood
Cytotoxicity Low (expected)LowLow to ModerateLow
Signal-to-Noise Ratio High (expected)HighModerate to HighHigh

Experimental Protocols

Detailed methodologies are crucial for the successful application of fluorescent probes in live-cell imaging. Below are protocols for the hypothetical synthesis of this compound-BODIPY FL and a general procedure for live-cell labeling.

Hypothetical Synthesis of this compound-BODIPY FL

This protocol outlines a plausible synthetic route for conjugating this compound to a BODIPY FL fluorophore.

cluster_synthesis Synthesis of this compound-BODIPY FL BODIPY_FL_amine BODIPY FL Amine Reaction Amine-NHS Ester Coupling (DMF, Et3N, RT, 4h) BODIPY_FL_amine->Reaction N_Methylolmaleimide_NHS This compound NHS Ester N_Methylolmaleimide_NHS->Reaction Purification Column Chromatography Reaction->Purification Final_Product This compound-BODIPY FL Purification->Final_Product

Caption: Hypothetical synthesis of this compound-BODIPY FL.

Materials:

  • BODIPY FL amine derivative

  • This compound N-hydroxysuccinimide (NHS) ester

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (Et3N)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Dissolve the BODIPY FL amine derivative in anhydrous DMF.

  • Add a 1.2 molar equivalent of this compound NHS ester to the solution.

  • Add 2 molar equivalents of triethylamine to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 4 hours, monitoring progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient to obtain the pure this compound-BODIPY FL conjugate.

  • Characterize the final product by NMR and mass spectrometry.

Live-Cell Labeling Protocol

This general protocol can be adapted for labeling live cells with maleimide-based fluorescent probes.

cluster_workflow Live-Cell Labeling Workflow cluster_reaction Thiol-Maleimide Reaction Cell_Culture 1. Culture cells to 70-80% confluency Probe_Prep 2. Prepare probe stock solution (e.g., 1 mM in DMSO) Labeling 3. Dilute probe in media and incubate with cells (e.g., 1-10 µM, 15-30 min at 37°C) Probe_Prep->Labeling Washing 4. Wash cells with pre-warmed media or PBS (2-3 times) Labeling->Washing Imaging 5. Image cells using fluorescence microscopy Washing->Imaging Thiol Protein-SH Adduct Stable Thioether Adduct Thiol->Adduct Maleimide Probe-Maleimide Maleimide->Adduct

Caption: General workflow for live-cell labeling with maleimide probes.

Materials:

  • Adherent cells cultured on glass-bottom dishes

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Maleimide-based fluorescent probe (e.g., this compound-BODIPY FL)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Seed cells on a glass-bottom imaging dish and culture until they reach 70-80% confluency.

  • Probe Preparation: Prepare a 1 mM stock solution of the maleimide probe in anhydrous DMSO.

  • Labeling:

    • Dilute the probe stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and add the probe-containing medium.

    • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells two to three times with pre-warmed complete culture medium or PBS to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium to the cells.

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for the fluorophore.

Discussion and Conclusion

The hypothetical this compound-BODIPY FL probe is expected to exhibit excellent performance in live-cell imaging, comparable to the highly regarded BODIPY FL Maleimide. The BODIPY FL fluorophore is known for its high quantum yield, sharp emission spectrum, and good photostability, properties that are anticipated to be largely retained in the this compound conjugate. The N-methylol group is a small, polar modification that is unlikely to significantly hinder cell permeability or introduce substantial cytotoxicity.

In comparison, coumarin-based maleimides offer a wider range of excitation and emission wavelengths but may have lower quantum yields and photostability depending on the specific coumarin derivative. ThioGlo1 is a useful probe that becomes fluorescent upon reaction with thiols, which can improve the signal-to-noise ratio by reducing background from unreacted probes.

Ultimately, the choice of a fluorescent probe will depend on the specific requirements of the experiment, including the instrumentation available, the desired spectral properties, and the sensitivity of the biological system to potential cytotoxic effects. While the this compound-BODIPY FL probe remains hypothetical, this comparative guide provides a framework for evaluating its potential and for selecting the most appropriate thiol-reactive probe for your live-cell imaging needs. Further experimental validation would be necessary to confirm the performance of a synthesized this compound-based fluorescent probe.

References

N-Methylolmaleimide vs. Next-Generation Bioconjugation Reagents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of biomolecules through bioconjugation is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), advanced diagnostics, and novel research tools. For decades, maleimide-based reagents have been the gold standard for site-specific modification of cysteine residues. However, the stability of the resulting thioether bond has been a persistent challenge, leading to the development of a new generation of bioconjugation reagents. This guide provides an objective, data-driven comparison of N-Methylolmaleimide, a traditional maleimide reagent, against these next-generation alternatives.

The Challenge of Traditional Maleimide Chemistry: Instability of the Thioether Bond

The reaction of a maleimide with a thiol group from a cysteine residue proceeds via a Michael addition to form a thiosuccinimide linkage. While this reaction is highly selective and efficient under physiological conditions, the resulting covalent bond is susceptible to a retro-Michael reaction.[1][2] This reversal of the conjugation process can be facilitated by endogenous thiols such as glutathione, which is abundant in the bloodstream.[2] This instability can lead to premature cleavage of the conjugated payload in vivo, resulting in off-target toxicity and a reduced therapeutic window.[3]

A competing reaction that can occur is the hydrolysis of the thiosuccinimide ring to form a stable, ring-opened succinamic acid derivative.[2] This hydrolyzed form is resistant to the retro-Michael reaction, effectively "locking" the conjugate.[2] Next-generation bioconjugation reagents have been engineered to exploit and control this hydrolysis or to form alternative, more stable linkages.

Comparative Performance of Bioconjugation Reagents

The following tables summarize the performance of this compound (as a representative traditional N-alkyl maleimide) and various next-generation reagents based on their stability and reaction kinetics.

Linker Type Model System Incubation Time (days) % Intact Conjugate Key Observation
Traditional Maleimide (Thioether) ADC in human plasma7~50%Significant degradation due to retro-Michael reaction.[3]
"Bridging" Disulfide ADC in human plasma7>95%Substantially improved plasma stability.[3]
Mono-sulfone-PEG 1 mM Glutathione, 37°C7 days>90%Significantly more stable than maleimide-PEG conjugate.[3]
Vinylpyrimidine Human Serum8 days~100%Superior stability compared to maleimide conjugates.[3]
Quaternized Vinyl Pyridinium Human PlasmaNot specified"Fully stable"Conjugates were found to be fully stable in human plasma.[3]
Maleimide Type Competing Thiol Incubation Time (h) % Intact Conjugate Remaining Half-life (t½)
Conventional (N-Alkyl) β-mercaptoethanol200~30-40%27 h[2]
Self-Hydrolyzing (DPR-based) In vivo study-Improved antitumor activity and reduced neutropenia reported, implying higher stability.2.0-2.6 h (for hydrolysis)[2]
N-Aryl (N-Phenyl) Mouse Serum200~90-100%1.5 h (for hydrolysis)[2]
N-Aryl (N-Fluorophenyl) Mouse Serum200~90-100%0.7 h (for hydrolysis)[2]

Next-Generation Bioconjugation Strategies

To address the limitations of traditional maleimides, several innovative strategies have been developed:

  • Self-Hydrolyzing Maleimides: These reagents are engineered to undergo rapid intramolecular hydrolysis of the thiosuccinimide ring immediately after conjugation, forming a stable ring-opened product that is resistant to deconjugation.[4]

  • N-Aryl Maleimides: The electron-withdrawing nature of the N-aryl substituent accelerates the rate of the stabilizing post-conjugation hydrolysis of the thiosuccinimide ring.[2]

  • Dibromomaleimides: These reagents can react with two thiol groups, enabling the bridging of disulfide bonds and creating a more stable linkage.[1]

  • Thiazine Formation: When a peptide or protein with an N-terminal cysteine is conjugated to a maleimide, an intramolecular rearrangement can occur to form a stable six-membered thiazine ring, which is less susceptible to the retro-Michael reaction.[4][5]

  • Transcyclization: A similar intramolecular rearrangement can occur with internal cysteine residues under specific conditions, leading to a more stable cyclic structure.[6]

  • Alternative Thiol-Reactive Chemistries: Reagents such as vinyl sulfones and Julia-Kocienski-like reagents form highly stable, irreversible thioether bonds, offering an alternative to maleimide chemistry.[1]

Visualizing the Chemistry: Reaction Pathways and Workflows

cluster_0 Traditional Maleimide Conjugation Protein-SH Protein-SH Thiosuccinimide_Adduct Thiosuccinimide Adduct (Unstable) Protein-SH->Thiosuccinimide_Adduct Michael Addition This compound This compound This compound->Thiosuccinimide_Adduct Deconjugated_Protein Deconjugated Protein Thiosuccinimide_Adduct->Deconjugated_Protein Retro-Michael Reaction Endogenous_Thiol Endogenous Thiol Endogenous_Thiol->Thiosuccinimide_Adduct

Caption: Reaction pathway of traditional maleimide conjugation.

cluster_1 Next-Generation Maleimide Stabilization Initial_Adduct Thiosuccinimide Adduct Hydrolyzed_Product Stable Ring-Opened Product Initial_Adduct->Hydrolyzed_Product Hydrolysis

Caption: Stabilization of maleimide conjugates via hydrolysis.

cluster_2 Experimental Workflow: In Vitro Plasma Stability Assay Start Start Incubate Incubate Bioconjugate in Plasma at 37°C Start->Incubate Aliquots Take Aliquots at Various Time Points Incubate->Aliquots Analysis Analyze by LC-MS to Quantify Intact Conjugate Aliquots->Analysis End Determine Half-life Analysis->End

Caption: Workflow for assessing in vitro plasma stability.

Experimental Protocols

Protocol 1: General Protein Conjugation with Maleimide Reagents

Materials:

  • Protein of interest containing a free cysteine residue.

  • Maleimide reagent (e.g., this compound or a next-generation alternative).

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4.[1]

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).

  • Quenching Reagent: N-acetylcysteine or L-cysteine.[1]

  • Purification System: Size-exclusion chromatography (SEC) column.[1]

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer. If necessary, reduce disulfide bonds by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Maleimide Solution Preparation: Dissolve the maleimide reagent in a suitable organic solvent (e.g., DMSO) to prepare a stock solution.

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution at a 10-20 fold molar excess. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add a 100-fold molar excess of the quenching reagent to stop the reaction.[1]

  • Purification: Purify the protein conjugate using an SEC column to remove unreacted maleimide and quenching reagent.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To determine the stability of the bioconjugate in a biologically relevant matrix.[7]

Materials:

  • Purified bioconjugate.

  • Human or mouse plasma.[2]

  • PBS, pH 7.4.[2]

  • LC-MS system for analysis.[2]

Procedure:

  • Sample Preparation: Spike the purified bioconjugate into the plasma at a defined final concentration (e.g., 100 µg/mL).[2]

  • Incubation: Incubate the plasma sample at 37°C.[2]

  • Time Points: At various time points (e.g., 0, 6, 24, 48, 72, and 168 hours), take an aliquot of the sample.[7]

  • Sample Processing: Immediately process the sample to stop degradation, for example, by protein precipitation with acetonitrile.

  • Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact bioconjugate and any released payload.

  • Data Interpretation: Calculate the percentage of intact conjugate remaining at each time point to determine the stability profile and half-life of the conjugate in plasma.[1]

Protocol 3: In Vivo Stability Assessment in Animal Models

Objective: To quantify the in vivo stability of the linker by measuring the drug-to-antibody ratio (DAR) over time.[4]

Materials:

  • Antibody-drug conjugate (ADC).

  • Animal model (e.g., rats or mice).[4]

  • ELISA or LC-MS for analysis.[4]

Procedure:

  • ADC Administration: Administer a single intravenous (IV) dose of the ADC to the animals.[4]

  • Sample Collection: Collect blood samples at various time points post-injection.[4]

  • Sample Processing: Isolate plasma from the blood samples.[4]

  • Analysis: Measure the concentration of the total antibody and the intact ADC in the plasma samples using ELISA or LC-MS.[4]

  • Data Analysis: Calculate the DAR at each time point by dividing the concentration of the intact ADC by the total antibody concentration. Determine the in vivo half-life of the linker from the rate of decrease in DAR over time.[4]

Conclusion

The landscape of bioconjugation chemistry has evolved significantly to address the inherent instability of traditional maleimide-thiol linkages. While this compound and other N-alkyl maleimides are effective for many in vitro applications, their susceptibility to the retro-Michael reaction in vivo can be a critical liability for therapeutic development. Next-generation reagents, including self-hydrolyzing maleimides, N-aryl maleimides, and disulfide bridging technologies, offer substantially improved stability, leading to more robust and reliable bioconjugates. The selection of the optimal bioconjugation reagent should be guided by a thorough understanding of the stability requirements of the specific application, supported by rigorous experimental validation.

References

Safety Operating Guide

Proper Disposal Procedures for N-Methylolmaleimide and Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available safety and disposal information specifically for N-Methylolmaleimide is limited. The following procedures are based on data for the closely related and structurally similar compound, N-Methylmaleimide. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to review the Safety Data Sheet (SDS) for the exact chemical you are using.

This guide provides essential safety and logistical information for the proper disposal of this compound and similar maleimide compounds, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Hazard Information

N-Methylmaleimide is classified as a hazardous substance with multiple significant risks. It is crucial to handle this compound and its waste with extreme care.

  • Toxicity: Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Corrosivity: Causes severe burns to the skin and eyes.[1][3][4]

  • Sensitization: May cause an allergic skin reaction.[1][2]

  • Handling: All handling of the compound and its waste must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and chemical safety goggles.[3][5]

Quantitative Data Summary

The following table summarizes key quantitative data for N-Methylmaleimide, which is critical for risk assessment and safe handling.

PropertyValue
Physical State Solid
Appearance Light yellow
Melting Point 93 - 98 °C / 199.4 - 208.4 °F
Molecular Formula C5H5NO2
UN Number 1759 or 2928
Step-by-Step Disposal Protocol

The standard and safest procedure for the disposal of this compound waste is to treat it as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound, including unused product, contaminated gloves, pipette tips, and paper towels, in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.

2. Waste Container Labeling:

  • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound" (or the specific maleimide compound).

  • List all constituents of the waste, including solvents and buffers, with their approximate concentrations.

  • Include the date when the waste was first added to the container.

3. Storage of Waste:

  • Store sealed waste containers in a designated and secure satellite accumulation area within or near the laboratory.

  • The storage area should be cool, dry, and well-ventilated.[3][5]

  • Ensure waste containers are kept locked up or otherwise secured to prevent unauthorized access.[1][5]

  • Use secondary containment (e.g., a larger, chemically resistant bin) for liquid waste containers to prevent spills.

4. Scheduling Waste Pickup:

  • Once a waste container is full or you have finished the experimental series, contact your institution's EHS department to schedule a waste pickup.

  • Do not accumulate large quantities of hazardous waste in the laboratory.

Emergency Procedures: Accidental Spills

In the event of a spill, immediate and careful action is required.

  • Alert and Evacuate: Alert all personnel in the immediate area and evacuate if necessary. Notify your laboratory supervisor and institutional EHS department at once.

  • Secure the Area: Restrict access to the spill area.

  • Cleanup (for trained personnel only):

    • For solid spills, carefully sweep or vacuum the material into a hazardous waste container, avoiding dust generation.[6]

    • For liquid spills, absorb the spill using an inert material such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent. Scoop the absorbent material into a hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate decontaminating solution as recommended by your EHS office, followed by soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.

G start Waste Generation (this compound) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Gloves, Tips, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid container_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->container_solid container_liquid Collect in Labeled Hazardous Liquid Waste Container with Secondary Containment liquid_waste->container_liquid storage Store Sealed Container in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage pickup Contact EHS for Waste Pickup storage->pickup

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.